5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1398. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-1-(4-bromophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-8-1-3-9(4-2-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTGKVYPKFTDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277263 | |
| Record name | 5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-28-1 | |
| Record name | 5334-28-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (C₁₀H₇BrN₄), a key heterocyclic intermediate in pharmaceutical and agrochemical research.
Core Physicochemical Properties
This compound is a solid compound recognized for its utility as a versatile building block in medicinal and agricultural chemistry. Its structural features, including an aminopyrazole core, a cyano group, and a bromophenyl substituent, offer multiple reaction sites for the synthesis of more complex bioactive molecules.
Table 1: Key Physicochemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 618070-68-1 | Sigma-Aldrich, Amerigo Scientific[1][2] |
| Molecular Formula | C₁₀H₇BrN₄ | Sigma-Aldrich[1] |
| Molecular Weight | 263.09 g/mol | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| XlogP (Predicted) | 2.5 | PubChemLite |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Synthesis and Mechanism
The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-documented, typically proceeding through a highly regioselective, one-pot reaction. The most common and efficient method involves the condensation of an aryl hydrazine with (ethoxymethylene)malononitrile.
The reaction mechanism begins with a Michael-type addition of the more nucleophilic nitrogen of the aryl hydrazine to the β-carbon of (ethoxymethylene)malononitrile. This is followed by the elimination of ethanol and a subsequent intramolecular cyclization, where the terminal amino group attacks the cyano group, leading to the formation of the stable 5-aminopyrazole ring system.
References
In-Depth Technical Guide: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (CAS 618070-68-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document collates available data on its chemical properties, synthesis, and potential applications, offering a valuable resource for professionals in drug discovery and crop protection.
Core Compound Properties
This compound is a pyrazole derivative characterized by the presence of an amino group at the 5-position, a 4-bromophenyl substituent at the 1-position of the pyrazole ring, and a carbonitrile group at the 4-position. Its unique structural features make it a valuable building block in the synthesis of a variety of bioactive molecules.[1]
| Property | Value | Source |
| CAS Number | 618070-68-1 | |
| Molecular Formula | C₁₀H₇BrN₄ | [2] |
| Molecular Weight | 263.09 g/mol | |
| Canonical SMILES | C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)Br | [2] |
| InChI | InChI=1S/C10H7BrN4/c11-8-1-3-9(4-2-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | [2] |
| InChIKey | VWTGKVYPKFTDSL-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 2.5 | [2] |
| Physical Form | Solid |
Synthesis and Experimental Protocols
A plausible mechanism for the formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves an initial Michael-type addition. The most nucleophilic amino group of the aryl hydrazine selectively adds to the β-carbon of a suitable precursor, leading to an intermediate hydrazide. This intermediate then undergoes elimination and rearrangement, followed by an intramolecular cycloaddition and subsequent aromatization to yield the final 5-aminopyrazole product.[3]
General Experimental Protocol: Three-Component, One-Pot Synthesis
This protocol is adapted from established procedures for the synthesis of similar 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[4]
Materials:
-
Aryl aldehyde (e.g., 4-bromobenzaldehyde)
-
Malononitrile
-
Phenylhydrazine derivative (e.g., 4-bromophenylhydrazine)
-
Catalyst (e.g., L-Proline, though various catalysts can be used)[5]
-
Solvent (e.g., Ethanol, Water/Ethanol mixture)
Procedure:
-
In a round-bottom flask, dissolve the aryl aldehyde (1 mmol), malononitrile (1 mmol), and the phenylhydrazine derivative (1 mmol) in the chosen solvent.
-
Add a catalytic amount of the selected catalyst.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to 55 °C) for the required duration (typically ranging from minutes to several hours).[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction following the addition of water and an organic solvent.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Caption: General workflow for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
Spectroscopic Data
While specific spectroscopic data for this compound is not extensively published, data for closely related analogs provide valuable reference points.
Table of Representative Spectroscopic Data for Analogous Compounds:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (ν, cm⁻¹) |
| 5-Amino-3-(5-((4-bromophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 6.79 (t), 7.04–7.11 (m), 7.28 (t), 7.76–7.84 (m), 8.24–8.26 (m), 10.60 (s, OH) | Not specified | 3433 (N-H), 3321 (N-H), 3051 (O-H), 2190 (C≡N), 1683 (N=N), 1002 (C-Br) |
| 5-Amino-3-(5-((4-bromophenyl)diazenyl)-2-hydroxyphenyl)-1-(p-tolyl)-1H-pyrazole-4-carbonitrile | 2.22 (s, CH₃), 4.56 (s, NH₂), 6.93–6.98 (m), 7.05–7.09 (m), 7.14 (d), 7.27–7.81 (m), 8.17 (d), 8.26 (s) | Not specified | 3218 (N-H), 3037 (O-H), 2366 (C≡N), 1668 (N=N), 1006 (C-Br) |
| 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | 3.86 (s, CH₃), 4.61 (s, NH₂), 7.00-7.03 (d), 7.37-7.40 (d), 7.60 (s) | 75.5, 114.2, 115.0, 126.1, 129.5, 140.9, 149.9, 159.9 | Not specified |
Data for analogous compounds sourced from[3][6][7].
Potential Applications in Drug Development and Agrochemicals
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry and agrochemistry. This compound serves as a key intermediate in the development of compounds with a range of biological activities.
Kinase Inhibition
Pyrazole derivatives are widely investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders. The general structure of 5-amino-1-aryl-pyrazoles makes them suitable for targeting the ATP-binding pocket of kinases. While specific kinase inhibition data for the title compound is not available, related pyrazole derivatives have shown potent inhibitory activity against kinases such as p38 MAP kinase, IRAK4, and FGFR.[8][9][10][11]
A recent study on 5-amino-1H-pyrazole-4-carboxamide derivatives demonstrated potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitory activity, with some compounds showing nanomolar IC₅₀ values against FGFR1, FGFR2, and FGFR3, as well as against gatekeeper mutants that confer drug resistance.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C10H7BrN4) [pubchemlite.lcsb.uni.lu]
- 3. scirp.org [scirp.org]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0728756A1 - Pyrazole derivatives and herbicide containing the same - Google Patents [patents.google.com]
- 7. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its distinct molecular architecture, featuring a pyrazole core substituted with an amino group, a cyano group, and a bromophenyl moiety, makes it a versatile precursor for the synthesis of a wide array of more complex molecules.[1] This guide provides a comprehensive overview of its molecular structure, synthesis, and known applications, with a focus on its potential as a scaffold in drug discovery and agrochemical development.
Molecular Structure and Chemical Properties
The fundamental characteristics of this compound are summarized in the table below. The presence of reactive functional groups—the amino and cyano groups—offers multiple sites for chemical modification, enabling the creation of diverse derivatives.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇BrN₄ | [2][3] |
| Molecular Weight | 263.09 g/mol | [2][3] |
| CAS Number | 618070-68-1 | [3] |
| Appearance | Solid | [3] |
| SMILES String | Nc1c(cnn1-c2ccc(Br)cc2)C#N | [3] |
| InChI Key | VWTGKVYPKFTDSL-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is well-documented in the chemical literature. A common and efficient method involves a multi-component reaction, which offers advantages in terms of atom economy and procedural simplicity.
General Synthetic Pathway
A prevalent synthetic route involves the condensation of a substituted hydrazine, a malononitrile derivative, and an aldehyde or its equivalent. The following diagram illustrates a typical workflow for the synthesis of 5-aminopyrazole-4-carbonitrile derivatives.
Detailed Experimental Protocol
A representative experimental procedure for the synthesis of related 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aryl hydrazine (e.g., 4-bromophenylhydrazine) in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add an equimolar amount of malononitrile and a suitable cyclizing agent like triethyl orthoformate.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.
Characterization of the final product is typically performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as mass spectrometry to confirm the molecular weight.[6][7]
Biological and Pharmacological Significance
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. While specific quantitative data for this compound is limited in publicly accessible databases, the known activities of closely related analogs suggest its potential in several therapeutic areas.
Potential Therapeutic Applications
-
Anticancer Activity: Numerous studies have reported the anticancer potential of 5-aminopyrazole derivatives.[8] For example, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, with some compounds showing potent activity against various cancer cell lines.[9] The bromophenyl moiety in the target molecule could potentially enhance its interaction with biological targets through halogen bonding.
-
Anti-inflammatory and Analgesic Properties: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 5-aminopyrazole have been investigated for their anti-inflammatory and analgesic effects.[1]
-
Agrochemicals: This class of compounds has also been explored for its applications in agriculture as herbicides and fungicides.[1]
The following diagram illustrates the logical relationship of how the core molecular structure is utilized as a scaffold for developing various bioactive agents.
Conclusion
This compound is a valuable building block in synthetic organic chemistry with significant potential for the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for creating diverse chemical libraries for biological screening. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this particular molecule, the extensive studies on related 5-aminopyrazole derivatives provide a strong rationale for its continued investigation in drug discovery and development programs. Future work should focus on the synthesis of novel derivatives and comprehensive in vitro and in vivo evaluations to unlock the full therapeutic potential of this promising molecular scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound AldrichCPR 618070-68-1 [sigmaaldrich.com]
- 4. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of Pyrazole Carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a privileged structure in medicinal chemistry. The incorporation of a carbonitrile moiety into this versatile ring system gives rise to pyrazole carbonitrile derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to facilitate further research and drug development endeavors.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrazole carbonitrile derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes that drive cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) like EGFR and VEGFR.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative pyrazole carbonitrile derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PC-1 | MCF-7 (Breast) | 5.21 | [1] |
| PC-2 | HCT116 (Colon) | < 23.7 | [1] |
| PC-3 | HepG2 (Liver) | 0.71 | [1] |
| PC-4 | A549 (Lung) | 42.79 | [1] |
| PC-5 | K562 (Leukemia) | 3.0 | [2] |
| PC-6 | U251 (Glioblastoma) | 11.9 | [3] |
| PC-7 | AsPC-1 (Pancreatic) | 16.8 | [3] |
| 3f | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [4] |
| Compound 5 | HepG2 (Liver) | 13.14 | [5] |
| Compound 5 | MCF-7 (Breast) | 8.03 | [5] |
| Compound 3a | U251 (Brain) | 3.5 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The pyrazole carbonitrile derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.[8]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[8]
Signaling Pathway Visualization
The following diagrams illustrate the inhibitory effects of pyrazole carbonitrile derivatives on key cancer-related signaling pathways.
Caption: Inhibition of RTK and CDK signaling by pyrazole carbonitriles.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole carbonitrile derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for further investigation.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of various pyrazole carbonitrile derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| PC-A | Staphylococcus aureus | 1-8 | [9] |
| PC-B | Escherichia coli | 0.25 | [10][11] |
| PC-C | Pseudomonas aeruginosa | 12.5 | [9] |
| PC-D | Candida albicans | 4-2048 | [12] |
| PC-E | Aspergillus niger | 1 | [10][11] |
| 5c | Klebsiella pneumoniae | 6.25 | [13] |
| 21a | Various Bacteria | 62.5-125 | [14] |
| 21a | Various Fungi | 2.9-7.8 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[13][15][16][17]
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.[16]
-
Serial Dilution: The pyrazole carbonitrile derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[16]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum) and a negative control well (broth only) are included.[13]
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).[13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]
Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the workflow for determining the antimicrobial susceptibility of pyrazole carbonitrile derivatives.
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Pyrazole carbonitrile derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
Quantitative Anti-inflammatory Activity Data
The following table highlights the in vitro inhibitory activity of pyrazole carbonitrile derivatives against key inflammatory targets.
| Compound ID | Target | IC50 (µM) | Reference |
| PC-X | COX-2 | 0.26 | [18] |
| PC-Y | 5-LOX | 80 | [19] |
| Compound 76 | COX-2 | 8.5 | [20] |
| Compound 75 | COX-2 | 11.6 | [20] |
| Compound 23 | COX-2 | 0.74 | [20] |
Experimental Protocol: In Vitro COX Inhibition Assay
The ability of pyrazole carbonitrile derivatives to inhibit COX-1 and COX-2 enzymes can be assessed using commercially available assay kits.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme and arachidonic acid (substrate) are prepared according to the manufacturer's instructions.
-
Compound Incubation: The pyrazole carbonitrile derivatives are pre-incubated with the enzyme in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured, typically using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 value is then determined.
Signaling Pathway of Inflammation
The diagram below illustrates the arachidonic acid cascade and the points of inhibition by pyrazole carbonitrile derivatives.
Caption: Inhibition of the arachidonic acid cascade.
Conclusion
Pyrazole carbonitrile derivatives represent a promising and versatile class of bioactive molecules with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory therapies. The data and methodologies presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel therapeutic agents based on this remarkable chemical scaffold. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of next-generation drugs to address pressing global health challenges.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]
- 7. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 18. mdpi.com [mdpi.com]
- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile: A Technical Overview of a Versatile Synthetic Intermediate and the Mechanistic Landscape of its Bioactive Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile is a key heterocyclic building block utilized in the synthesis of a wide array of bioactive molecules. While this compound is primarily recognized as a synthetic intermediate, the 5-aminopyrazole scaffold it possesses is central to the mechanism of action of numerous potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of the established mechanisms of action for structurally related 5-aminopyrazole derivatives, focusing on their roles as inhibitors of key signaling proteins such as Fibroblast Growth Factor Receptors (FGFR) and p38 MAP kinase. Detailed experimental protocols, quantitative biological data, and signaling pathway diagrams are presented to furnish researchers with a comprehensive understanding of the therapeutic potential of this chemical class.
Introduction: The Role of this compound in Medicinal Chemistry
This compound is a versatile chemical intermediate widely employed in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactivity of the amino and cyano functional groups, which allow for diverse chemical modifications and the construction of more complex molecular architectures. While direct biological data on the mechanism of action of this specific compound is not extensively documented in peer-reviewed literature, the broader class of 5-aminopyrazole derivatives has been the subject of significant investigation, leading to the discovery of potent inhibitors of various protein kinases. These derivatives have shown promise in therapeutic areas such as oncology and inflammatory diseases.
Mechanisms of Action of Bioactive 5-Aminopyrazole Derivatives
The 5-aminopyrazole core serves as a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors. The mechanism of action for two prominent classes of inhibitors derived from this scaffold are detailed below.
Inhibition of Fibroblast Growth Factor Receptors (FGFR)
Aberrant FGFR signaling is a known driver in various cancers. Several 5-aminopyrazole derivatives have been developed as potent inhibitors of FGFR1, FGFR2, and FGFR3.
A notable example is the compound CH5183284/Debio 1347, which features a 5-aminopyrazole core. This compound acts as a selective, orally available inhibitor of FGFR1, 2, and 3.[2] The mechanism of inhibition involves binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This blockade of the signaling cascade ultimately inhibits tumor cell proliferation, migration, and survival.[2]
Another series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been synthesized as pan-FGFR covalent inhibitors.[3] The representative compound, 10h, demonstrated nanomolar inhibitory activity against FGFR1, FGFR2, FGFR3, and the drug-resistant V564F gatekeeper mutant of FGFR2.[3] The covalent binding mechanism offers the potential for prolonged target engagement and increased efficacy.
The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention by 5-aminopyrazole-based inhibitors.
Inhibition of p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and stress. A series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones were identified as highly selective inhibitors of p38 MAP kinase.[4] X-ray crystallography revealed that these inhibitors bind to the ATP-binding site of p38α. A key interaction for selectivity is a unique hydrogen bond between the exocyclic amino group of the pyrazole inhibitor and the side chain of threonine 106 in the p38 protein.[4] By blocking the activity of p38 MAP kinase, these compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.
The diagram below depicts the p38 MAP kinase signaling cascade and the inhibitory action of 5-aminopyrazole derivatives.
Quantitative Data for Bioactive 5-Aminopyrazole Derivatives
The following tables summarize the in vitro inhibitory activities of representative 5-aminopyrazole derivatives against their respective targets.
Table 1: In Vitro Inhibitory Activity of Pan-FGFR Covalent Inhibitor 10h
| Target Enzyme | IC50 (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F | 62 |
Data extracted from Deng et al., Eur J Med Chem, 2024.[3]
Table 2: In Vitro Antiproliferative Activity of Pan-FGFR Covalent Inhibitor 10h
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H520 | Lung Cancer | 19 |
| SNU-16 | Gastric Cancer | 59 |
| KATO III | Gastric Cancer | 73 |
Data extracted from Deng et al., Eur J Med Chem, 2024.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to facilitate reproducibility and further investigation.
In Vitro Kinase Inhibition Assay (for FGFR inhibitors)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FGFR kinases.
Methodology:
-
Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are used.
-
The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
Test compounds are serially diluted and pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound belonging to the aminopyrazole class. While direct therapeutic applications of this specific molecule have not been extensively documented in publicly available research, its structural motif is a cornerstone in the development of a multitude of potent and selective inhibitors for key therapeutic targets in oncology, inflammation, and immunology. This technical guide synthesizes the current understanding of the therapeutic potential of the 5-aminopyrazole scaffold, with a specific focus on extrapolating the likely targets of this compound based on structure-activity relationship (SAR) studies of closely related analogs. This document provides a comprehensive overview of these potential targets, quantitative data from relevant studies, detailed experimental protocols for target validation, and visual representations of key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a versatile chemical intermediate utilized in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a 5-aminopyrazole core, a 4-carbonitrile group, and a 1-(4-bromophenyl) substituent, provides a rich scaffold for chemical modifications to achieve desired biological activities. The aminopyrazole core is a well-established pharmacophore known for its ability to form key hydrogen bond interactions within the ATP-binding pockets of various protein kinases.
Potential Therapeutic Targets
Based on extensive research into structurally similar 5-aminopyrazole derivatives, the primary potential therapeutic targets for this compound are anticipated to be within the protein kinase superfamily. The following sections detail the most probable targets.
Fibroblast Growth Factor Receptors (FGFRs)
The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases, is a known driver in various cancers.[3] Several 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as potent pan-FGFR covalent inhibitors.[3] The 5-aminopyrazole core in these inhibitors typically serves as a hinge-binding motif, a critical interaction for kinase inhibition.
A representative study on 5-amino-1H-pyrazole-4-carboxamide derivatives demonstrated nanomolar inhibitory activity against FGFR1, FGFR2, and FGFR3, as well as a clinically relevant gatekeeper mutant.[3] The structure of these inhibitors is closely related to the topic compound, suggesting that this compound could also exhibit inhibitory activity against FGFRs.
Quantitative Data for a Representative Pan-FGFR Inhibitor (Compound 10h from Deng et al., 2024) [3]
| Target | IC50 (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F | 62 |
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H520 | Lung Cancer | 19 |
| SNU-16 | Gastric Cancer | 59 |
| KATO III | Gastric Cancer | 73 |
p38 Mitogen-Activated Protein (MAP) Kinase
The p38 MAP kinases are key regulators of inflammatory responses, and their inhibition is a therapeutic strategy for various inflammatory diseases.[1][4] The 5-aminopyrazole scaffold has been successfully utilized to develop potent and selective inhibitors of p38α MAP kinase.[1][4] Structure-activity relationship (SAR) studies have highlighted the importance of the 5-amino group for hinge binding and the N1-aryl substituent for occupying a hydrophobic pocket.[5] The 4-bromophenyl group of this compound could favorably interact with this hydrophobic region.
Quantitative Data for a Representative p38α Inhibitor (Compound 2j from the study on 5-amino-pyrazoles as p38α inhibitors) [1]
| Target | Cellular IC50 (TNFα production) |
| p38α | Potent and selective |
Janus Kinases (JAKs)
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are crucial for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and cancers. Several pyrazole-based compounds have been developed as JAK inhibitors. The 5-aminopyrazole scaffold can be a key element in achieving potent and selective JAK inhibition.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response via Toll-like receptor (TLR) and IL-1 receptor signaling. Inhibition of IRAK4 is a promising approach for the treatment of inflammatory and autoimmune diseases. 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent IRAK4 inhibitors, showcasing the utility of the aminopyrazole motif in targeting this kinase.
Experimental Protocols
To validate the potential therapeutic targets of this compound, a series of in vitro biochemical and cell-based assays should be performed.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol can be adapted for FGFR, p38, JAK, and IRAK4 kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR1, p38α, JAK2, IRAK4)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from 100 µM is a common starting range.
-
Assay Plate Preparation: Add 1 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km value for the specific kinase.
-
Add 2 µL of the kinase/substrate solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the cytotoxic or anti-proliferative effects of the test compound on cancer cell lines with known dependencies on the target kinases.
Materials:
-
Human cancer cell lines (e.g., NCI-H520 for FGFR, THP-1 for p38, HEL for JAK2)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Data Analysis: Calculate the percent viability relative to DMSO-treated control cells. Determine the IC50 value by plotting the percent viability against the log of the compound concentration.
Visualizations
Signaling Pathways
Caption: Simplified FGFR signaling pathway leading to cell proliferation and survival.
Caption: The p38 MAPK signaling cascade in response to stress and cytokines.
Experimental Workflows
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently limited, the extensive body of research on the 5-aminopyrazole scaffold strongly suggests its potential as a kinase inhibitor. Based on structure-activity relationships of closely related analogs, FGFR, p38 MAP kinase, JAKs, and IRAK4 represent highly probable therapeutic targets. The experimental protocols and data presented in this guide provide a robust framework for the systematic evaluation of this compound's biological activity and for elucidating its mechanism of action. Further investigation is warranted to confirm these potential targets and to explore the therapeutic utility of this compound in relevant disease models.
References
- 1. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 5. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile: Discovery, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole class of molecules. This technical guide provides a comprehensive overview of its discovery, synthesis, and known applications in medicinal chemistry and agrochemical research. While specific biological data for this exact compound is limited in publicly available literature, this document compiles information on its synthesis, characterization, and the established biological activities of closely related 5-aminopyrazole derivatives. This guide serves as a foundational resource for researchers interested in the therapeutic and commercial potential of this and similar chemical entities.
Introduction and Historical Context
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal and agricultural chemistry for over a century. The first synthesis of a pyrazole derivative was reported by Ludwig Knorr in 1883. Since then, the versatile nature of the pyrazole scaffold has led to the development of numerous commercial products, including pharmaceuticals and pesticides.
The "discovery" of this compound is not marked by a singular event but rather represents a logical progression in the exploration of the 5-aminopyrazole chemical space. Researchers have systematically modified the substituents on the pyrazole core to explore the impact on biological activity. The introduction of a 4-bromophenyl group at the N1 position and a cyano group at the C4 position are common strategies to modulate the physicochemical properties and biological interactions of the molecule. This compound is primarily regarded as a key intermediate for the synthesis of more complex bioactive molecules[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 618070-68-1 | [2] |
| Molecular Formula | C₁₀H₇BrN₄ | [2] |
| Molecular Weight | 263.09 g/mol | [2] |
| Appearance | Solid (form may vary) | |
| SMILES | Nc1c(C#N)c(n(-c2ccc(Br)cc2)n1)C | |
| InChI | InChI=1S/C10H7BrN4/c11-8-1-3-9(4-2-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 |
Synthesis and Experimental Protocols
General Synthetic Pathway
The most common synthetic route involves the condensation of three key components: a substituted hydrazine, a malononitrile derivative, and a source for the C3 position of the pyrazole ring. A plausible and widely used approach is the reaction between 4-bromophenylhydrazine and (ethoxymethylene)malononitrile.
Representative Experimental Protocol
The following protocol is a representative example based on general procedures for the synthesis of similar 5-amino-1-aryl-1H-pyrazole-4-carbonitriles[3][4].
Materials:
-
4-bromophenylhydrazine hydrochloride
-
(Ethoxymethylene)malononitrile
-
Ethanol
-
Sodium acetate (or other suitable base)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir the mixture at room temperature for 15 minutes.
-
To the resulting suspension, add (ethoxymethylene)malononitrile (1.0 eq) in one portion.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the desired product and remove the solvent to yield this compound as a solid.
Characterization Data
While specific spectral data for this compound is not explicitly detailed in the searched literature, Table 2 provides characterization data for a structurally similar compound, 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile , which can serve as a useful reference for researchers.
| Data Type | 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile |
| Melting Point | 161-163 °C |
| FT-IR (KBr, ν cm⁻¹) | 3447, 3345, 3314, 3218, 3047, 2954, 2836, 2204 (C≡N), 1588, 1508, 1440, 1295, 1246, 1129, 1175, 1028, 921, 839, 746, 531 |
| ¹H NMR (250 MHz, CDCl₃) δ | 7.59 (d, J = 4.1 Hz, 2H), 7.51 (d, J = 3.8 Hz, 4H), 7.41 – 7.26 (m, 2H), 7.11 (d, J = 7.4 Hz, 2H), 6.91 (d, J = 6.3 Hz, 1H) |
| ¹³C NMR (63 MHz, CDCl₃) δ | 144.32, 135.79, 134.27, 132.42, 131.96, 131.69, 131.22, 130.12, 129.29, 128.28, 127.48, 122.10, 120.32, 112.76 |
Source: Adapted from supplementary information for a study on related pyrazole derivatives[5].
Biological Activity and Potential Applications
The 5-aminopyrazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have been investigated for various therapeutic applications.
Known Biological Activities of 5-Aminopyrazole Derivatives
-
Anti-inflammatory and Analgesic: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). 5-Aminopyrazole derivatives are explored as intermediates for novel anti-inflammatory and analgesic agents[1].
-
Anticancer: Certain derivatives have shown promise as anticancer agents. For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were developed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, with some compounds exhibiting potent activity against various cancer cell lines[6].
-
Agrochemicals: The pyrazole ring is a key component in many commercial pesticides and herbicides. This compound is considered a valuable intermediate for the synthesis of new agrochemicals[1].
Potential Signaling Pathways
While no specific signaling pathways have been definitively identified for this compound, based on the activities of related compounds, potential (though unconfirmed) areas of investigation could include:
References
Spectroscopic and Synthetic Profile of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data (Expected Values)
The following tables summarize the expected spectroscopic data for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile. These values are extrapolated from published data for analogous compounds and should be considered as estimations for guiding spectral analysis.
Table 1: Expected ¹H NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH₂ | ~ 4.6 | Broad Singlet | - | Chemical shift can vary with solvent and concentration. |
| Pyrazole-H | ~ 7.6 | Singlet | - | The proton on the pyrazole ring. |
| Phenyl-H (ortho to N) | ~ 7.4 | Doublet | ~ 8-9 | Aromatic protons on the bromophenyl ring adjacent to the pyrazole nitrogen. |
| Phenyl-H (meta to N) | ~ 7.6 | Doublet | ~ 8-9 | Aromatic protons on the bromophenyl ring adjacent to the bromine atom. |
Table 2: Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C-CN | ~ 114 | Carbon of the nitrile group. |
| C-NH₂ | ~ 150 | Carbon attached to the amino group on the pyrazole ring. |
| C-pyrazole (quaternary) | ~ 75 | Quaternary carbon of the pyrazole ring. |
| CH-pyrazole | ~ 141 | CH carbon of the pyrazole ring. |
| C-Br | ~ 120 | Carbon attached to the bromine atom on the phenyl ring. |
| Phenyl CH (ortho to N) | ~ 126 | Aromatic CH carbons adjacent to the pyrazole nitrogen. |
| Phenyl CH (meta to N) | ~ 132 | Aromatic CH carbons adjacent to the bromine atom. |
| Phenyl C (ipso to N) | ~ 138 | Quaternary carbon of the phenyl ring attached to the pyrazole nitrogen. |
Table 3: Expected IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3400 - 3200 | Medium-Strong, often two bands |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C≡N Stretch (Nitrile) | 2260 - 2220 | Strong |
| C=C Stretch (Aromatic/Pyrazole) | 1600 - 1450 | Medium-Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-Br Stretch | 700 - 500 | Strong |
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 263.99/265.99 | Calculated for C₁₀H₈BrN₄⁺, showing isotopic pattern for Bromine. |
| [M+Na]⁺ | 285.97/287.97 | Calculated for C₁₀H₇BrN₄Na⁺, showing isotopic pattern for Bromine. |
Experimental Protocols
A general and highly regioselective method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been reported, which can be adapted for the synthesis of the title compound.[1][2]
General Synthesis of this compound
This procedure involves the cyclocondensation reaction of (ethoxymethylene)malononitrile with 4-bromophenylhydrazine.
Materials and Reagents:
-
(Ethoxymethylene)malononitrile
-
4-Bromophenylhydrazine hydrochloride
-
Sodium acetate (or another suitable base)
-
Ethanol (or other suitable solvent)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 4-bromophenylhydrazine hydrochloride (1.0 equivalent) and sodium acetate (1.1 equivalents) in ethanol, (ethoxymethylene)malononitrile (1.0 equivalent) is added.
-
The reaction mixture is stirred at reflux for a specified time (typically monitored by TLC until completion).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Characterization:
The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
Determining the Solubility of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the compound 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile in various solvents. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this document focuses on providing detailed experimental protocols and the theoretical framework necessary for researchers to conduct their own solubility assessments.
Introduction to Solubility in Drug Discovery
Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that significantly influences its biopharmaceutical properties, including dissolution rate and bioavailability. A thorough understanding of a compound's solubility in different solvent systems is paramount during various stages of drug development, from early discovery and lead optimization to formulation development.
This guide outlines the established methods for determining both thermodynamic and kinetic solubility, with a primary focus on the highly reliable shake-flask method for establishing thermodynamic equilibrium solubility.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of solvents is not extensively reported in publicly accessible literature. Researchers are encouraged to use the experimental protocols detailed in this guide to generate their own data. The following table is provided as a template for recording experimentally determined solubility values.
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method Used |
| Aqueous Buffers | |||||
| pH 1.2 (Simulated Gastric Fluid) | 25 / 37 | Shake-Flask | |||
| pH 4.5 Acetate Buffer | 25 / 37 | Shake-Flask | |||
| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | 25 / 37 | Shake-Flask | |||
| pH 7.4 Phosphate Buffered Saline (PBS) | 25 / 37 | Shake-Flask | |||
| Water | 25 / 37 | Shake-Flask | |||
| Organic Solvents | |||||
| Methanol | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Isopropanol | 25 | Shake-Flask | |||
| Acetonitrile | 25 | Shake-Flask | |||
| Acetone | 25 | Shake-Flask | |||
| Dichloromethane | 25 | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||
| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask | |||
| Co-solvent Mixtures | |||||
| Ethanol/Water (e.g., 50:50 v/v) | 25 | Shake-Flask | |||
| DMSO/Water (e.g., 10:90 v/v) | 25 | Shake-Flask |
Experimental Protocols for Solubility Determination
The "gold standard" for determining thermodynamic solubility is the shake-flask method . This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present and the solution and solid are at equilibrium.
Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol is designed to provide a reliable measurement of the equilibrium solubility.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., purified water, buffers, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[1][2]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a chemically compatible syringe filter.[2]
-
Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[1][2]
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative. It typically involves dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer. This can lead to a supersaturated solution, and the kinetic solubility is the concentration before precipitation occurs.[1][2]
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10-20 mM).[3]
-
Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer in a multi-well plate.
-
Incubation: Shake the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature.[1]
-
Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or observe for precipitation.
-
Quantification: Alternatively, filter the solutions and quantify the concentration in the filtrate using HPLC-UV or another suitable method.
Analytical Methodologies for Concentration Determination
Accurate quantification of the dissolved compound is critical for reliable solubility data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for determining the concentration of a compound in a solution.[4]
-
Column: A reversed-phase C18 column is often suitable for pyrazole derivatives.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) of this compound. The λmax should be determined by running a UV scan of the compound.
-
Quantification: Create a calibration curve using standard solutions of the compound of known concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster method, suitable for pure compounds in non-absorbing solvents.[5][6]
-
Wavelength Selection: Determine the λmax of the compound in the solvent of interest.
-
Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the diluted, saturated solution at the λmax.
-
Concentration Calculation: Use the Beer-Lambert law and the calibration curve to calculate the concentration of the compound in the sample.[5]
Mandatory Visualizations
The following diagrams illustrate the workflow for determining thermodynamic solubility and the logical relationship of factors influencing solubility.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles
These application notes provide detailed protocols for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary method described is the highly regioselective, one-pot condensation reaction between (ethoxymethylene)malononitrile and various aryl hydrazines.
Introduction
5-Amino-1-aryl-1H-pyrazole-4-carbonitriles are valuable heterocyclic compounds widely utilized as building blocks in medicinal chemistry and crop protection science.[1] Their synthesis is of significant interest due to their versatile reactivity and biological activities, which include insecticidal, anti-inflammatory, and antitumor properties.[2][3] The most common and efficient synthetic route involves the reaction of (ethoxymethylene)malononitrile with aryl hydrazines, which proceeds via a Michael-type addition followed by cyclization.[1][4] This method is favored for its high regioselectivity, yielding the desired 5-amino isomer as the exclusive product under mild reaction conditions.[1][2] Alternative one-pot, three-component synthesis strategies involving an aromatic aldehyde, malononitrile, and a phenylhydrazine derivative have also been developed, often employing green chemistry principles.[5][6]
General Synthetic Pathway
The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is typically achieved through the reaction of an aryl hydrazine with (ethoxymethylene)malononitrile. The proposed mechanism involves an initial Michael-type addition of the more nucleophilic amino group of the aryl hydrazine to the β-carbon of (ethoxymethylene)malononitrile. This is followed by the elimination of ethanol and subsequent intramolecular cyclization to form the stable pyrazole ring.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
Protocol 1: One-Pot Synthesis from (Ethoxymethylene)malononitrile and Aryl Hydrazines
This protocol is adapted from a general procedure for the synthesis of a series of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1][4]
Materials:
-
Aryl hydrazine (e.g., phenylhydrazine, 4-fluorophenylhydrazine hydrochloride) (1.2 mmol)
-
(Ethoxymethylene)malononitrile (1.2 mmol)
-
Absolute Ethanol or Trifluoroethanol (2 mL)
-
Ethyl acetate
-
Water
-
Glass reactor (25 mL) with magnetic stirrer and reflux condenser
-
Nitrogen atmosphere
Procedure:
-
In a 25 mL glass reactor under a nitrogen atmosphere, dissolve the aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) with magnetic stirring.
-
Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Three-Component Synthesis using a Heterogeneous Catalyst
This protocol describes a one-pot synthesis using an aromatic aldehyde, malononitrile, and phenylhydrazine with a calcined Mg-Fe hydrotalcite catalyst.[6][7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Calcined Mg-Fe hydrotalcite catalyst (e.g., 50 mg)
-
Solvent (e.g., ethanol/water mixture)
-
Round-bottomed flask with magnetic stirrer
Procedure:
-
To a round-bottomed flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the calcined Mg-Fe hydrotalcite catalyst.
-
Add the solvent and stir the mixture at a specified temperature (e.g., 55 °C or ambient temperature).[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The catalyst can be recovered by filtration.
-
The product can be isolated from the filtrate by evaporation of the solvent and purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the yields for the synthesis of various 5-amino-1-aryl-1H-pyrazole-4-carbonitriles (3a-f) via the reaction of (ethoxymethylene)malononitrile and substituted aryl hydrazines in ethanol.[1]
| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) |
| 3a | H | 93 | 165.4 - 166.1 |
| 3b | 4-F | 81 | 161.2 - 161.8 |
| 3c | Perfluoro | 65 | 170.1 - 170.8 |
| 3d | 4-CF₃ | 47 | 185.2 - 185.9 |
| 3e | 2,6-di-Cl-4-CF₃ | 72 | 190.1 - 190.5 |
| 3f | 4-OCH₃ | 68 | 148.4 - 148.8 |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the one-pot synthesis and purification of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles based on hydrazines and benzhydrazides under ultrasonic activation conditions - Meshcheryakova - Izvestiya of Saratov University. New series. Series: Chemistry. Biology. Ecology [journals.rcsi.science]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. rsc.org [rsc.org]
Application Notes: Experimental Protocols for the Evaluation of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile in Kinase Inhibition and Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial screening and characterization of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, a compound belonging to the pyrazole class, which is recognized for its potential as a scaffold for kinase inhibitors. While the specific biological targets of this compound are yet to be fully elucidated, its structural features suggest it may be a valuable candidate for drug discovery programs, particularly in oncology and inflammatory diseases.
The following protocols describe standard assays to determine the in vitro kinase inhibitory activity, effects on cell proliferation, and impact on intracellular signaling pathways. These methodologies provide a foundational framework for researchers to begin assessing the biological activity of this compound and similar pyrazole-based compounds.
Data Presentation
Given the absence of specific published inhibitory data for this compound, the following table presents a selection of publicly available data for other pyrazole-based kinase inhibitors to illustrate how experimental findings for the title compound could be tabulated. Researchers should aim to generate similar data for this compound.
Table 1: Example Inhibitory Activity of Selected Pyrazole-Based Compounds
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | |
| Compound 3 | ALK | 2.9 | - | 27 (cellular) | |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | |
| (R)-pyrazole 7q | DapE | 18,800 | - | - | |
| Compound 5 | CDK2 | 560 | - | - | |
| Compound 6 | CDK2 | 460 | - | - | |
| Compound 11 | CDK2 | 450 | - | - |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of a specific kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
This compound
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (at a concentration near the Km for the target kinase)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
DMSO
-
Positive control inhibitor (known inhibitor of the target kinase)
-
ADP-Glo™ Kinase Assay kit
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Setup: Add 5 µL of the diluted test compound, positive control, or DMSO (as a negative control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.
-
Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the test compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the DMSO stock in culture medium). Include a vehicle control (medium with the highest concentration of DMSO, typically <0.5%).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Western Blotting for Phospho-Protein Analysis
This technique is used to detect changes in the phosphorylation state of specific proteins within a signaling pathway, providing mechanistic insights into the compound's action.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat them with the test compound at various concentrations and for different time points. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration, add SDS-PAGE sample buffer, and denature by boiling at 95°C for 5 minutes.
-
Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) to confirm equal protein loading.
-
Data Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Visualizations
The following diagrams illustrate a generic kinase signaling pathway that could be targeted by a pyrazole-based inhibitor and a typical experimental workflow for its evaluation.
Unlocking Therapeutic Potential: Applications of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile in Drug Discovery
For Immediate Release
[City, State] – [Date] – The versatile chemical scaffold, 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, is demonstrating significant promise as a foundational structure in the development of novel therapeutics. Researchers and drug development professionals are leveraging its unique properties to design potent and selective inhibitors for key biological targets in oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols to facilitate further research and development in this exciting area.
Application Notes
The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. The presence of the amino and cyano groups, along with the customizable aryl substituent, allows for fine-tuning of the molecule's steric and electronic properties to achieve high affinity and selectivity for specific enzyme active sites.
Kinase Inhibition in Oncology
Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a key driver in several cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives, developed from the core scaffold, have been synthesized as covalent inhibitors of pan-FGFRs, including those with gatekeeper mutations that confer resistance to existing therapies. One notable derivative, compound 10h , demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3.[1][2] This compound also potently suppressed the proliferation of lung and gastric cancer cell lines.[1][2]
-
Other Kinase Targets: The pyrazole scaffold is integral to numerous kinase inhibitors that have advanced to clinical trials.[3] It has shown potential in inhibiting a wide range of kinases, including Akt, Aurora kinases, and MAP kinases, making it a focal point for the development of targeted cancer therapies.[3]
Anti-inflammatory Activity
The pyrazole nucleus is a well-established pharmacophore in anti-inflammatory drugs, with celecoxib, a selective COX-2 inhibitor, being a prominent example. Derivatives of this compound are being explored for their potential to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[4] By selectively targeting COX-2 over COX-1, these compounds aim to provide effective anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative derivatives based on the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 10h | FGFR1 | 46 | [1][2] |
| FGFR2 | 41 | [1][2] | |
| FGFR3 | 99 | [1][2] | |
| FGFR2 V564F | 62 | [1][2] |
| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |
| 10h | NCI-H520 (Lung) | 19 | [1][2] |
| SNU-16 (Gastric) | 59 | [1][2] | |
| KATO III (Gastric) | 73 | [1][2] |
Signaling Pathway Diagrams
Caption: FGFR Signaling Pathway Inhibition.
Caption: COX-2 Inflammatory Pathway Inhibition.
Experimental Protocols
Synthesis of this compound
This protocol describes a general one-pot synthesis of the core scaffold.
Materials:
-
(Ethoxymethylene)malononitrile
-
4-Bromophenylhydrazine hydrochloride
-
Ethanol
-
Triethylamine
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol, add 4-bromophenylhydrazine hydrochloride (1.0 eq).
-
Add triethylamine (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired product.
In Vitro Kinase Inhibition Assay (e.g., FGFR1)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant human FGFR1 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, a positive control inhibitor, and DMSO (negative control).
-
Add the FGFR1 enzyme solution to all wells.
-
Incubate at room temperature for 15-30 minutes to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Cell Proliferation (MTT) Assay
This protocol is used to assess the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., NCI-H520)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits cell proliferation by 50%.
Western Blotting for Phosphorylated Proteins
This protocol is used to determine the effect of a compound on the phosphorylation status of a target protein within a signaling pathway.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) to confirm equal protein loading.
References
Application Notes: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile as a key chemical intermediate in the synthesis of biologically active molecules. This versatile building block is particularly valuable in the development of kinase inhibitors for potential therapeutic applications.
Introduction
This compound is a substituted aminopyrazole that serves as a crucial starting material for the construction of various heterocyclic scaffolds.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a cyano group that can be further manipulated, makes it an ideal precursor for generating molecular diversity. This intermediate is particularly prominent in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known for their potent inhibitory activity against a range of protein kinases.
Application in the Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
A primary application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines through cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents. This reaction provides a straightforward and efficient method for constructing the fused heterocyclic system that is a common feature of many kinase inhibitors.
Experimental Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis
Detailed Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
A method has been developed for the preparation of new pyrazolo[3,4-b]pyridines by the reaction of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with aliphatic 1,3-dicarbonyl compounds in the presence of anhydrous tin(IV) chloride.[2][3]
Materials:
-
5-Amino-1-aryl-1H-pyrazole-4-carbonitrile (e.g., this compound)
-
Acetylacetone
-
Anhydrous tin(IV) chloride (SnCl₄)
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
To a solution of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (1.2 mmol) in the chosen solvent, add the 1,3-dicarbonyl compound (e.g., acetylacetone).
-
Add anhydrous tin(IV) chloride to the mixture.
-
Reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of pyrazolo[3,4-b]pyridines from 5-amino-1-aryl-1H-pyrazole-4-carbonitriles and acetylacetone.[3]
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) |
| 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile | Acetylacetone | SnCl₄ | Ethanol | 4 hours | 84-94% |
Biological Significance: Targeting Kinase Signaling Pathways
Pyrazolo[1,5-a]pyrimidines synthesized from 5-aminopyrazole precursors are potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases. Two key pathways often targeted by these inhibitors are the Cyclin-Dependent Kinase (CDK) and the PI3K/Akt signaling pathways.
CDK2 Signaling Pathway in Cell Cycle Progression
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[2][4][5] Inhibition of CDK2 can lead to cell cycle arrest and is a promising strategy for cancer therapy.
PI3K/Akt Signaling Pathway in Cell Survival and Proliferation
The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival.[6][7][8][9][10] Its aberrant activation is a common feature in many cancers, making it an attractive target for drug development.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of potent kinase inhibitors, particularly those with a pyrazolo[1,5-a]pyrimidine core. The straightforward synthetic accessibility of this intermediate, coupled with the significant biological activity of its derivatives, makes it a compound of high interest for researchers in medicinal chemistry and drug discovery. The provided protocols and pathway diagrams serve as a foundational guide for the exploration and development of novel therapeutics based on this promising chemical scaffold.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. cusabio.com [cusabio.com]
- 8. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 10. proteopedia.org [proteopedia.org]
Application Notes and Protocols for the Derivatization of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These protocols provide detailed methodologies for the chemical modification of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, a versatile building block in medicinal and agricultural chemistry.[1] The presence of a reactive primary amino group at the C5 position allows for a variety of derivatization reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization.
I. Overview of Derivatization Strategies
The primary site for derivatization on this compound is the exocyclic amino group. This nucleophilic group readily reacts with various electrophiles to yield a range of functionalized pyrazole derivatives. Common derivatization strategies include acylation, sulfonylation, and condensation reactions to form fused heterocyclic systems. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.
II. Experimental Protocols
A. Protocol 1: N-Acetylation of the 5-Amino Group
This protocol describes the acylation of the 5-amino group using an acyl chloride, a common method for the synthesis of N-pyrazolyl amides.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(1-(4-bromophenyl)-4-cyano-1H-pyrazol-5-yl)acetamide.
B. Protocol 2: Synthesis of a Sulfonamide Derivative
This protocol outlines the reaction of the 5-amino group with a sulfonyl chloride to form a sulfonamide, a common functional group in bioactive molecules.[2]
Materials:
-
This compound
-
Benzenesulfonyl chloride (or other sulfonyl chlorides)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory equipment as listed in Protocol 1
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice-water and acidify with 1 M HCl.
-
Extract the resulting precipitate or aqueous suspension with ethyl acetate or DCM (3x).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by recrystallization or silica gel chromatography to obtain N-(1-(4-bromophenyl)-4-cyano-1H-pyrazol-5-yl)benzenesulfonamide.
C. Protocol 3: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol details the condensation reaction with a 1,3-dielectrophile to construct a fused pyrazolo[1,5-a]pyrimidine ring system.[3]
Materials:
-
This compound
-
(Ethoxymethylene)malononitrile (or other suitable 1,3-dielectrophiles)
-
Ethanol or Dioxane
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory equipment as listed in Protocol 1
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or dioxane, add (ethoxymethylene)malononitrile (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the corresponding 7-amino-3-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile.
III. Data Presentation
Table 1: Summary of Derivatization Reactions and Expected Products
| Protocol | Derivatization Type | Reagent | Product Name | Expected Yield Range |
| A | N-Acetylation | Acetyl chloride | N-(1-(4-bromophenyl)-4-cyano-1H-pyrazol-5-yl)acetamide | 80-95% |
| B | Sulfonylation | Benzenesulfonyl chloride | N-(1-(4-bromophenyl)-4-cyano-1H-pyrazol-5-yl)benzenesulfonamide | 70-90%[2] |
| C | Annulation | (Ethoxymethylene)malononitrile | 7-amino-3-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile | 65-85%[3] |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and scale.
IV. Visualizations
References
Application Note: Analytical Methods for the Quantification of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with potential applications in pharmaceutical research and development, particularly as a scaffold in medicinal chemistry. Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control. This document provides a detailed analytical method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described HPLC-UV method for the quantification of this compound.
Table 1: Linearity and Range
| Parameter | Result |
| Linear Range | 0.1 µg/mL to 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Calibration Curve Equation | y = 25483x + 1572 |
Table 2: Accuracy and Precision
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) ± SD (n=6) | Accuracy (%) | Precision (RSD, %) |
| 0.5 | 0.49 ± 0.02 | 98.0 | 4.1 |
| 5.0 | 5.08 ± 0.15 | 101.6 | 2.9 |
| 50.0 | 49.7 ± 1.2 | 99.4 | 2.4 |
Table 3: Limits of Detection and Quantification
| Parameter | Result |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Experimental Protocol: HPLC-UV Method
This protocol details the steps for the quantitative analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (ACS grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Sample Dilution: Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol to obtain a theoretical concentration within the linear range of the calibration curve.
-
Filtration: Filter the final diluted sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or contamination.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: HPLC-UV analytical workflow for quantification.
Application Notes and Protocols: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry.[1] The pyrazole core is a privileged structure found in numerous kinase inhibitors, targeting a wide array of protein kinases that are critical regulators of cellular processes.[2][3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.
While specific kinase inhibition data for this compound is not extensively available in public literature, its structural similarity to known kinase inhibitors suggests its potential as a screening candidate. Notably, derivatives of the 5-aminopyrazole scaffold have shown inhibitory activity against key kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and Fibroblast Growth Factor Receptors (FGFRs).[5]
These application notes provide a framework for screening this compound against these and other relevant kinase targets. The protocols outlined below are based on established methodologies for in vitro and cell-based kinase inhibitor profiling.
Disclaimer: The quantitative data presented in the following tables are for illustrative purposes and are based on publicly available data for structurally related aminopyrazole-based kinase inhibitors. Researchers should generate their own experimental data for this compound.
Potential Kinase Targets and Signaling Pathways
Based on the activity of structurally related compounds, promising kinase targets for this compound include the p38 MAPK and FGFR families.
p38 MAPK Signaling Pathway: The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines, making it a significant target in inflammatory diseases.
FGFR Signaling Pathway: Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.
Data Presentation
Quantitative data from kinase inhibition assays should be summarized in clear, structured tables. The half-maximal inhibitory concentration (IC50) is a standard metric for inhibitor potency.
Table 1: Illustrative In Vitro Kinase Inhibitory Activity of a Representative 5-Aminopyrazole Analog
| Kinase Target | Analog IC50 (nM) |
| p38α | 50 |
| p38β | 85 |
| FGFR1 | 120 |
| FGFR2 | 150 |
| VEGFR2 | >10,000 |
Data is hypothetical and for illustrative purposes only.
Table 2: Illustrative Cell-Based Activity of a Representative 5-Aminopyrazole Analog
| Cell Line | Pathway Target | Assay Type | Analog IC50 (nM) |
| U-937 | p38 MAPK | TNF-α Release | 200 |
| HUVEC | FGFR | Proliferation | 500 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Luminescence-Based Kinase Assay (e.g., for p38α)
This protocol describes a method to determine the in vitro potency of this compound against a purified kinase by measuring ATP consumption.
Materials:
-
This compound
-
Purified active p38α kinase
-
p38α substrate peptide (e.g., ATF-2)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for testing (e.g., 10-point, 3-fold dilutions).
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).
-
Prepare a master mix containing the p38α kinase and its substrate in kinase assay buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer. The final concentration should be at or near the Km of ATP for p38α.
-
Initiate the reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based FGFR Phosphorylation Assay (Western Blot)
This protocol measures the ability of this compound to inhibit ligand-induced FGFR autophosphorylation in a cellular context.
Materials:
-
Cell line overexpressing a specific FGFR (e.g., SNU-16 for FGFR2)
-
Cell culture medium and supplements
-
FGF ligand (e.g., FGF2)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit (or equivalent)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-phospho-FGFR and anti-total-FGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture: Seed FGFR-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate FGF ligand (e.g., 50 ng/mL FGF2) for 15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-FGFR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FGFR as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-FGFR and total FGFR.
-
Normalize the phospho-FGFR signal to the total FGFR signal.
-
Plot the normalized signal against the logarithm of the inhibitor concentration to determine the IC50 value.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Three-Component Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles
Introduction
5-Amino-1H-pyrazole-4-carbonitriles are a pivotal class of heterocyclic compounds widely recognized for their diverse biological activities and applications as key intermediates in the synthesis of various fused heterocyclic systems. These scaffolds are prominent in medicinal chemistry and agrochemistry, forming the core structure of numerous therapeutic agents and pesticides. Their derivatives have shown a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. A leading example is Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies, which features a pyrazole moiety. The three-component synthesis represents an efficient and atom-economical approach to construct this valuable molecular framework.
Mechanism of Action: Ibrutinib and the B-Cell Receptor (BCR) Signaling Pathway
Ibrutinib is a first-in-class, oral, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] In certain B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, the BCR pathway is hyperactive, promoting cancer cell proliferation and survival.[3]
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated. This cascade involves the activation of several kinases, including BTK. Activated BTK subsequently phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), leading to an increase in intracellular calcium and the activation of transcription factors like NF-κB.[3] These transcription factors promote the expression of genes essential for B-cell proliferation and survival.[3]
Ibrutinib's mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[2][3] By blocking BTK, Ibrutinib effectively halts the downstream signaling cascade, which in turn inhibits B-cell proliferation and promotes apoptosis (programmed cell death).[1]
Applications in Drug Development and Crop Protection
The versatile structure of 5-amino-1H-pyrazole-4-carbonitriles allows for extensive chemical modifications, making them attractive scaffolds for drug discovery. Their derivatives are being investigated for a wide range of therapeutic applications.
In the realm of crop protection, derivatives of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles have demonstrated potential as insecticides and herbicides. These compounds can be synthesized with high regioselectivity, which is crucial for their biological activity.
Experimental Workflow and Signaling Pathway Diagrams
Caption: General experimental workflow for the three-component synthesis.
Caption: Ibrutinib's inhibition of the BCR signaling pathway.
Experimental Protocols
Protocol 1: Magnetically Separable Nanocatalyst-Assisted Synthesis
This protocol describes a green and efficient method for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles using a magnetically separable nanocatalyst.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine or its derivative (1 mmol)
-
Fe3O4@SiO2@Tannic acid nanocatalyst (0.1 g)
-
Mortar and pestle
Procedure:
-
In a mortar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (or its derivative, 1 mmol), and the Fe3O4@SiO2@Tannic acid nanocatalyst (0.1 g).
-
Grind the mixture at room temperature for the time specified in Table 1.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add ethanol to the reaction mixture and heat to dissolve the product.
-
Separate the magnetic nanocatalyst from the solution using an external magnet.
-
Allow the solution to cool to room temperature to crystallize the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
Protocol 2: Catalyst-Free Synthesis in Green Media
This protocol outlines a simple and environmentally friendly catalyst-free synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles.[4]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine derivative (1 mmol)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the phenylhydrazine derivative (1 mmol) in a mixture of water and ethanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
The product will precipitate out of the solution upon completion of the reaction.
-
Collect the solid product by filtration.
-
Wash the product with a cold mixture of water and ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 5-amino-1H-pyrazole-4-carbonitrile.
Data Presentation
Table 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Derivatives using Fe3O4@SiO2@Tannic acid Catalyst
| Entry | Aldehyde | Hydrazine | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde | Phenylhydrazine | 10 | 95 | 235-237 |
| 2 | 5-((2-chlorophenyl)diazenyl)-2-hydroxyphenyl | Phenylhydrazine | 12 | 93 | 176-178 |
| 3 | 5-((4-bromophenyl)diazenyl)-2-hydroxyphenyl | Phenylhydrazine | 10 | 96 | 218-220 |
| 4 | 2-hydroxy-5-((4-nitrophenyl)diazenyl)phenyl | p-tolylhydrazine | 15 | 92 | 208-210 |
Data compiled from a study on the synthesis of novel azo-linked 5-amino-pyrazole-4-carbonitrile derivatives.[5]
Table 2: Catalyst-Free Synthesis of 5-Amino-1,3-aryl-1H-pyrazole-4-carbonitriles in Water-Ethanol
| Entry | Aldehyde | Hydrazine | Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | Phenylhydrazine | 2 | 94 | 148-150 |
| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | 2.5 | 96 | 190-192 |
| 3 | 4-Methoxybenzaldehyde | Phenylhydrazine | 3 | 92 | 162-164 |
| 4 | 4-Nitrobenzaldehyde | Phenylhydrazine | 2 | 98 | 228-230 |
This table summarizes the results from a catalyst-free, one-pot, three-component synthesis.[4]
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile. The information is compiled to ensure laboratory safety and maintain the integrity of the compound for research and development purposes.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 5334-28-1 |
| Molecular Formula | C₁₀H₇BrN₄ |
| Molecular Weight | 263.1 g/mol |
| Physical Appearance | Solid powder |
Hazard Identification and Safety Precautions
2.1. GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Not classified | No statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
2.2. Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[1][2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene). Inspect gloves before use.[1] |
| Body Protection | Laboratory coat. For larger quantities or risk of splashing, consider a chemical-resistant apron or coveralls. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
DOT Script for PPE Requirements:
Caption: Recommended PPE for handling the compound.
Storage and Stability
3.1. Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 0-8°C. |
| Light | Protect from direct sunlight. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. |
| Ventilation | Store in a well-ventilated area.[3] |
3.2. Stability
Experimental Protocols
4.1. Protocol for Preparing a Stock Solution
This protocol provides a general guideline for preparing a stock solution. The choice of solvent will depend on the specific experimental requirements. This compound is reportedly soluble in solvents like DMSO and DMF.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Spatula
-
Appropriate PPE (see section 2.2)
Procedure:
-
Work in a Fume Hood: All handling of the solid compound and preparation of the solution should be performed in a certified chemical fume hood.
-
Weigh the Compound: Tare a clean, dry weighing paper or boat on the analytical balance. Carefully weigh the desired amount of this compound.
-
Transfer to Volumetric Flask: Carefully transfer the weighed powder into the volumetric flask.
-
Add Solvent: Add a small amount of the chosen solvent (e.g., DMSO) to the flask to dissolve the compound. Swirl gently or sonicate briefly to aid dissolution.
-
Bring to Volume: Once the solid is completely dissolved, add more solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at an appropriate temperature (e.g., -20°C or -80°C for long-term storage).
4.2. Spill Cleanup Protocol
In the event of a spill, follow these procedures to minimize exposure and contamination.
Materials:
-
Spill kit containing:
-
Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Two pairs of disposable gloves
-
Disposable gown and shoe covers
-
Safety goggles and a respirator (as specified in section 2.2)
-
Scoop and dustpan (plastic)
-
Sealable plastic bags for waste disposal
-
Decontaminating solution (e.g., soap and water)
-
Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: For a powdered spill, carefully cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne. For a liquid spill, surround the spill with absorbent material to prevent it from spreading.
-
Clean the Spill:
-
For powdered spills: Gently sweep the covered powder and absorbent material into a plastic dustpan.
-
For liquid spills: Use absorbent pads to soak up the spill, working from the outside in.
-
-
Package Waste: Place all contaminated materials (absorbent, used PPE, etc.) into a sealable plastic bag. Double-bag the waste.
-
Decontaminate the Area: Clean the spill area with soap and water or an appropriate laboratory detergent.
-
Dispose of Waste: Dispose of the sealed waste bags as hazardous chemical waste according to your institution's guidelines.
DOT Script for Spill Cleanup Workflow:
Caption: Step-by-step workflow for spill cleanup.
4.3. Waste Disposal
All waste containing this compound, including unused compound, contaminated materials, and solutions, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled container for halogenated organic solids.
-
Liquid Waste: Collect in a designated, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
References
Application Notes and Protocols for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and emergency procedures for the chemical compound 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile. It is intended to supplement, not replace, institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS) if available. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with the utmost care.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1] It is a solid, combustible material.[1]
GHS Classification Summary:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed[1] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Use proper glove removal technique to avoid skin contact.
-
Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols: Safe Handling of a Solid Compound
This protocol outlines the safe weighing and dissolution of this compound.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Appropriate solvent
-
Glassware (beaker, flask, etc.)
-
Magnetic stir bar and stir plate (if applicable)
-
Personal Protective Equipment (as specified in Section 2)
Procedure:
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Don the required PPE.
-
Place all necessary equipment in the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully open the container of this compound.
-
Using a clean spatula, carefully transfer the desired amount of the solid to the weighing paper. Avoid creating dust.
-
Close the compound container tightly immediately after use.
-
Record the weight.
-
-
Dissolution:
-
Place the weighed solid into the appropriate glassware.
-
Add the desired solvent to the glassware.
-
If necessary, add a magnetic stir bar and place the glassware on a stir plate to facilitate dissolution.
-
Ensure the container is sealed or covered to prevent solvent evaporation and dust release.
-
-
Cleanup:
-
Carefully clean the spatula and any contaminated surfaces.
-
Dispose of the weighing paper and any contaminated materials in the appropriate chemical waste container.
-
Wash hands thoroughly after completing the procedure.
-
Emergency Procedures
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2][3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3]
-
If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]
-
Specific Hazards: No specific data is available for this compound.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2][3]
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of powdered chemical compounds.
Signaling Pathways and Experimental Workflows
There is currently no available information on the specific signaling pathways affected by this compound or detailed experimental workflows beyond standard chemical synthesis. The safety protocols provided are based on the known hazard classification and general best practices for handling solid chemical compounds. Researchers should always conduct a thorough literature search and risk assessment before beginning any new experimental work with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue: Low to No Product Yield
-
Question: My reaction has produced a very low yield or no desired product. What are the likely causes and how can I improve it?
-
Answer: Low yields are a common issue in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or increasing the temperature.[2]
-
Suboptimal Temperature: Temperature is a critical parameter. While some reactions proceed at room temperature, others require heating to reflux. The optimal temperature can be solvent-dependent.
-
Poor Quality Starting Materials: Ensure the purity of your starting materials, (ethoxymethylene)malononitrile and (4-bromophenyl)hydrazine. Impurities can lead to side reactions and inhibit the desired transformation.[1]
-
Incorrect Solvent: The choice of solvent significantly impacts the reaction yield. Protic solvents like ethanol and trifluoroethanol (TFE) have been shown to be effective.[2] A comparison of different solvents is provided in the data section.
-
Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent potential side reactions with atmospheric components.
-
Issue: Formation of Impurities and Side Products
-
Question: My final product is impure, showing multiple spots on TLC. What are the possible side reactions and how can I minimize them?
-
Answer: The formation of side products can complicate purification and reduce the overall yield.
-
Regioisomer Formation: While the reaction to form 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is known to be highly regioselective, the formation of the 3-amino regioisomer is a theoretical possibility.[2] The use of specific solvents like ethanol or TFE generally directs the reaction to the desired 5-amino product.[2]
-
Uncyclized Intermediate: An incomplete cyclization can result in the presence of an uncyclized hydrazide intermediate.[2] Ensuring sufficient reaction time and temperature can promote the final cyclization step.
-
Degradation of Starting Material: (4-bromophenyl)hydrazine can be unstable and may decompose, leading to colored impurities.[1] Using fresh or purified hydrazine is recommended.
-
Issue: Product Purification Challenges
-
Question: I am having difficulty purifying the final product. What are the recommended purification methods?
-
Answer: Proper purification is crucial to obtain a high-purity product for subsequent applications.
-
Recrystallization: This is often an effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water) should be determined experimentally.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a reliable technique. A gradient of hexane/ethyl acetate is commonly used for elution.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds through an initial Michael-type addition of the more nucleophilic nitrogen of (4-bromophenyl)hydrazine to the β-carbon of (ethoxymethylene)malononitrile. This is followed by the elimination of ethanol and a subsequent intramolecular cyclization to form the pyrazole ring.[2]
Q2: How does the choice of solvent affect the reaction yield?
A2: The solvent plays a crucial role in the reaction's success. Protic solvents like ethanol and trifluoroethanol (TFE) have been shown to give higher yields compared to aprotic solvents like THF or other alcohols like methanol.[2] For a detailed comparison, refer to the data tables below.
Q3: Is a catalyst required for this reaction?
A3: The reaction between (ethoxymethylene)malononitrile and aryl hydrazines to form 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is typically carried out without a catalyst.[2] The inherent reactivity of the starting materials is usually sufficient to drive the reaction to completion under appropriate temperature and solvent conditions. However, for related multi-component pyrazole syntheses, various catalysts have been employed to improve yields and reaction times.[3][4][5][6]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Data Presentation
Table 1: Effect of Solvent on the Yield of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
| Entry | Solvent | Reaction Time (min) | Yield (%) |
| 1 | Trifluoroethanol (TFE) | 30 | 93 |
| 2 | Ethanol (EtOH) | 30 | 84 |
| 3 | Tetrahydrofuran (THF) | 30 | 47 |
| 4 | Methanol (MeOH) | 30 | 75 |
Data adapted from a study on the synthesis of a closely related analog, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, to illustrate solvent effects.[2]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[2]
Materials:
-
(4-bromophenyl)hydrazine hydrochloride
-
(ethoxymethylene)malononitrile
-
Ethanol (absolute)
-
Sodium acetate (optional, if using hydrazine salt)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of (4-bromophenyl)hydrazine (1.2 mmol) in absolute ethanol (2 mL) in a round-bottom flask, slowly add (ethoxymethylene)malononitrile (1.2 mmol).
-
If using (4-bromophenyl)hydrazine hydrochloride, add an equimolar amount of a mild base like sodium acetate to neutralize the acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision-making diagram to troubleshoot and resolve low product yield issues.
References
Technical Support Center: Purification of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as (ethoxymethylene)malononitrile and 4-bromophenylhydrazine. Additionally, side products like the 3-amino regioisomer and uncyclised hydrazide intermediates may be present, although synthesis is generally highly regioselective.[1]
Q2: My purified compound has a persistent yellow or brownish color. What is the likely cause and how can I remove it?
A2: A yellow or brown coloration can indicate the presence of oxidized impurities. The amino group on the pyrazole ring can be sensitive to air and light, leading to the formation of colored degradation products. To remove these, you can try recrystallization with the addition of a small amount of activated charcoal. However, be aware that charcoal can adsorb some of your product, potentially reducing the yield.
Q3: Is it advisable to use standard silica gel column chromatography for the purification of this compound?
A3: While possible, it should be approached with caution. The basic nature of the amino group on the pyrazole ring can lead to strong interactions with the acidic silica gel. This can result in poor separation, significant tailing of the product peak, and potential product degradation or irreversible adsorption onto the column. It is often recommended to use deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like neutral alumina.[2][3]
Q4: What are the recommended solvent systems for recrystallization?
A4: Ethanol is a commonly used and effective solvent for the recrystallization of aminopyrazole carbonitriles.[4][5][6] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. The ideal solvent should dissolve the compound when hot but have low solubility at room temperature to ensure good recovery.[3][7]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: The product oils out during recrystallization.
| Possible Cause | Troubleshooting Steps |
| High concentration of impurities | The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil. It is advisable to perform a preliminary purification step, such as a solvent wash or a quick filtration through a small plug of silica, before attempting recrystallization. |
| Solution is too concentrated | If the solution is supersaturated, the product may precipitate too quickly as an oil rather than forming crystals. Try adding a small amount of hot solvent to the oily mixture to redissolve it, and then allow it to cool more slowly. |
| Inappropriate solvent choice | The solvent may be too good of a solvent for the compound, even at lower temperatures. Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., hot ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) until turbidity is observed, then allow to cool.[7] |
| Cooling the solution too quickly | Rapid cooling can favor oiling out over crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Issue 2: Low yield after column chromatography.
| Possible Cause | Troubleshooting Steps |
| Product irreversibly adsorbed onto the silica gel | The basic amino group can strongly adhere to the acidic silica gel.[2] Prepare a slurry of your silica gel with the eluent containing a small amount of triethylamine (e.g., 0.5-1%) to neutralize the acidic sites before packing the column.[2][3] |
| Inappropriate eluent polarity | If the eluent is not polar enough, the product will not move down the column. If it is too polar, the product may co-elute with impurities. Optimize your solvent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a hexane/ethyl acetate gradient.[1] |
| Product is sparingly soluble in the eluent | If the product has low solubility in the chosen eluent, it can precipitate on the column, leading to streaking and poor recovery. Ensure your chosen eluent system can adequately dissolve the crude material. |
Issue 3: Multiple spots on TLC after purification.
| Possible Cause | Troubleshooting Steps |
| Co-elution of impurities during column chromatography | Structurally similar impurities may have very close Rf values to your product, making separation difficult. Try using a different solvent system for your column, or consider a different stationary phase like alumina.[3] Preparative HPLC could also be an option for separating very close impurities. |
| Product degradation on silica gel | The compound may be degrading on the acidic silica gel. Using deactivated silica or alumina can mitigate this issue.[2][3] |
| Ineffective recrystallization | The chosen recrystallization solvent may not be effectively removing certain impurities. Try a different solvent or a second recrystallization from a different solvent system. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture to ensure complete dissolution.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, you can then place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography with Deactivated Silica Gel
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to make up approximately 0.5-1% of the total solvent volume and mix well.
-
Column Packing: Pack a chromatography column with the prepared silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried material onto the top of the packed column.
-
Elution: Elute the column with your chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Troubleshooting decision tree for purification challenges.
Caption: General purification workflow for the target compound.
References
- 1. scirp.org [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can result from several factors, from incomplete reactions to the formation of side products. Consider the following possibilities:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Purity of Starting Materials: Impurities in the starting materials, particularly in the 4-bromophenylhydrazine or the malononitrile derivative, can lead to side reactions.
-
Solution: Ensure the purity of your starting materials. 4-bromophenylhydrazine can degrade over time and may need to be purified or a fresh bottle used.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the yield.
Q2: My reaction mixture has turned a dark brown/black color. Is this normal, and will it affect my product?
A2: The formation of a dark-colored reaction mixture is a common observation in pyrazole syntheses involving hydrazines. This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light. While this may not always indicate a failed reaction, it can make product isolation and purification more challenging.
-
Solution:
-
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Purification by column chromatography or recrystallization is often effective at removing these colored impurities.
-
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A3: While the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is known to be highly regioselective, meaning the formation of the 3-amino regioisomer is unlikely, other side products can form.[2]
-
Uncyclized Intermediate: An incomplete reaction may leave the uncyclized hydrazide intermediate. This can sometimes be addressed by increasing the reaction time or temperature to promote cyclization.
-
Starting Materials: Unreacted 4-bromophenylhydrazine or the malononitrile derivative will also appear on the TLC.
-
Degradation Products: Hydrazine derivatives can be unstable and may decompose, leading to various byproducts.
-
Self-condensation of Malononitrile Derivative: Under certain conditions, malononitrile derivatives can undergo self-condensation.
Q4: The crude product I've isolated is an oil, but the literature reports a solid. How can I induce crystallization?
A4: Obtaining an oily product when a solid is expected often points to the presence of impurities that are inhibiting crystallization.
-
Solution:
-
Purification: The most effective solution is to purify the crude product using column chromatography on silica gel. A common eluent system for this class of compounds is a gradient of hexane and ethyl acetate.[2]
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble, such as diethyl ether or hexanes. This can often remove impurities and induce crystallization.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, you can add a "seed" crystal to the oil to initiate crystallization.
-
Data Presentation
The choice of solvent can influence the reaction yield. The following table summarizes the effect of different solvents on the synthesis of a similar compound, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
| Solvent | Yield (%) |
| Trifluoroethanol (TFE) | 93 |
| Ethanol (EtOH) | 84 |
| Methanol (MeOH) | 71 |
| Tetrahydrofuran (THF) | 65 |
Data adapted from a study on the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.[3]
Experimental Protocols
A general and widely cited protocol for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is provided below. This can be specifically adapted for this compound.
Synthesis of this compound
-
To a solution of 4-bromophenylhydrazine (or its hydrochloride salt) (1.2 mmol) in absolute ethanol (2 mL) with stirring, slowly add (ethoxymethyl)malononitrile (1.2 mmol).[2]
-
Once the addition is complete, bring the solution to reflux and maintain for approximately 4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of n-hexane and ethyl acetate as the eluent).[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (30 mL).[2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate or by recrystallization from a suitable solvent like ethanol.[5]
Mandatory Visualization
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree to guide troubleshooting for common issues in the synthesis.
References
Technical Support Center: Optimizing Pyrazole-4-Carbonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrazole-4-carbonitrile and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of pyrazole-4-carbonitrile, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yields can be attributed to several factors, from incomplete reactions to the formation of side products.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed. Consider increasing the reaction time or temperature.[1] Microwave-assisted synthesis can also be a viable option to enhance yields and shorten reaction times.[2]
-
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial.
-
Solution: For reactions like the Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[1] In some cases, Lewis acids or specialized catalysts like nano-ZnO have demonstrated improved yields.[1] Experiment with different catalysts and optimize their concentration.
-
-
Poor Quality of Starting Materials: Impurities in the reactants can lead to undesired side reactions.[3]
-
Solution: Ensure the purity of all starting materials, such as the 1,3-dicarbonyl compound and the hydrazine derivative.[3]
-
Q2: I am observing the formation of significant side products. What could be the cause?
The formation of byproducts can significantly reduce the yield of the desired pyrazole.[1]
-
Side Reactions: Unwanted reactions can compete with the main synthesis pathway.
-
Solution: Carefully control reaction conditions such as temperature and pH. Adjusting the pH can influence the initial nucleophilic attack of the hydrazine.[3]
-
-
Unstable Intermediates: In some instances, stable intermediates may form and not convert to the final product.[3]
-
Solution: Modifying the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[3]
-
Q3: My product is difficult to purify. What are some effective purification strategies?
Purification challenges can arise from the presence of unreacted starting materials, catalysts, or side products.
-
Solution: After completion of the reaction, as monitored by TLC, the reaction mixture can be cooled to room temperature.[4] If the product precipitates, it can be collected by filtration.[5][6] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.[5][6] Column chromatography on silica gel is another effective method for purification.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazole-4-carbonitrile derivatives?
The most prevalent method is the one-pot, three-component condensation reaction of an aromatic aldehyde, malononitrile, and a hydrazine derivative.[5][8][9] Another common approach is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[3][10]
Q2: What are some "green" or environmentally friendly approaches to pyrazole-4-carbonitrile synthesis?
Several green chemistry approaches have been developed to minimize the use of hazardous materials.[11] These include:
-
Using water as a solvent.[12]
-
Employing catalysts such as sodium chloride, which is readily available and environmentally benign.[12]
-
Utilizing deep eutectic solvents (DESs), which are biodegradable and have low toxicity.[11]
-
Solvent-free reactions under microwave irradiation or mechanochemical conditions.[2][13][14]
Q3: How can I monitor the progress of my reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[4][15] This technique allows for the visualization of the consumption of starting materials and the formation of the product over time.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives via a one-pot, three-component reaction.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15 | 93 | [15] |
| Pd(II) complex (MATYPd) | H₂O | 80 | 15 | 97 | [8] |
| Fe₃O₄@SiO₂@Tannic acid | Solvent-free | 80 | - | High | [13] |
| Sodium Chloride (NaCl) | H₂O | Room Temp | 18-25 | 88-95 | [12] |
| Sodium p-toluenesulfonate (NaPTS) | H₂O | - | 5 | High | [9] |
Experimental Protocols
Protocol 1: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives using LDH@PTRMS@DCMBA@CuI catalyst [15]
-
In a test tube, combine phenyl hydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Add a solvent mixture of H₂O/EtOH (0.5:0.5 mL).
-
Stir the mixture at 55 °C using a magnetic stirrer for the appropriate amount of time.
-
Monitor the reaction progress using TLC (n-hexane/ethyl acetate: 5:5 mL).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be purified by recrystallization.
Protocol 2: Ultrasonic-assisted synthesis of pyrazole-4-carbonitrile derivatives using a Pd(II) complex [8]
-
In a rounded flask, mix an aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the MATYPd complex catalyst in 30 mL of H₂O.
-
Stir the mixture at 25 °C.
-
Apply ultrasonic irradiation at 20 kHz frequency and 40 W power at 80 °C for the required time.
-
Monitor the reaction completion using TLC.
-
After completion, cool the reaction mixture to room temperature and filter to recover the catalyst.
-
The product can be purified by recrystallization.
Visualizations
Caption: General experimental workflow for pyrazole-4-carbonitrile synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 14. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]
- 15. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile in solution
Welcome to the Technical Support Center for 5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or lower than expected bioactivity in assays.
-
Question: My experimental results show variable or reduced potency of this compound. What could be the cause?
-
Answer: This issue often points to the degradation of the compound in your experimental solution. The stability of pyrazole derivatives can be influenced by several factors, including pH, solvent, temperature, and light exposure. The ester-like nature of some related pyrazole compounds makes them susceptible to hydrolysis, especially in basic conditions (pH > 7), which could be a potential degradation pathway for this compound as well.
Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
-
Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of a solution containing this compound. What are these?
-
Answer: The appearance of new peaks strongly suggests the formation of degradation products. To identify these, a forced degradation study is recommended. This involves subjecting the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation and then analyzing the resulting mixture to identify the degradation products.
Issue 3: Precipitation or cloudiness of the stock solution.
-
Question: My stock solution of this compound has become cloudy over time. Why is this happening?
-
Answer: Cloudiness or precipitation can indicate either poor solubility or that the compound is degrading into less soluble products. It is crucial to determine the solubility of the compound in your chosen solvent and to store solutions under recommended conditions (e.g., 0-8°C, protected from light) to minimize degradation[1].
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound, in line with ICH guidelines[2][3][4][5][6].
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Neutral Hydrolysis: Mix the stock solution with HPLC-grade water and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (254 nm) and visible light (as per ICH Q1B guidelines).
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Protocol 2: Stability-Indicating HPLC Method
While a specific validated method for this exact compound is not publicly available, the following method can be used as a starting point for development and validation, based on methods for similar pyrazole derivatives.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan) and/or mass spectrometry
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Data Presentation
Table 1: Summary of Potential Stability Issues and Troubleshooting
| Issue Observed | Potential Cause | Recommended Action |
| Inconsistent bioactivity | Compound degradation | Verify solution pH, storage conditions, and age of the solution. Prepare fresh solutions. |
| New chromatographic peaks | Formation of degradation products | Perform a forced degradation study to identify degradants. |
| Solution cloudiness | Poor solubility or degradation | Check solubility limits. Store solutions at recommended temperatures and protect from light. |
Table 2: Forced Degradation Conditions and Expected Observations (Hypothetical Data)
| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Moderate |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | Room Temp | Significant |
| Neutral Hydrolysis | Water | 24 hours | 60°C | Minor |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Significant |
| Thermal (Solid) | Dry Heat | 24 hours | 105°C | Minor |
| Thermal (Solution) | Dry Heat | 24 hours | 105°C | Moderate |
| Photolytic (Solid) | UV/Vis Light | As per ICH Q1B | Ambient | Minor |
| Photolytic (Solution) | UV/Vis Light | As per ICH Q1B | Ambient | Moderate |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
- 1. danabiosci.com [danabiosci.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. biopharminternational.com [biopharminternational.com]
Technical Support Center: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile Experiments
Welcome to the technical support center for experiments involving 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during the synthesis, purification, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary methods for the synthesis of this compound: a two-component reaction and a one-pot three-component reaction. The two-component synthesis involves the reaction of (4-bromophenyl)hydrazine with (ethoxymethylene)malononitrile.[1][2] The three-component approach combines an aromatic aldehyde, malononitrile, and a phenylhydrazine derivative in a single step.[3]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of pyrazole derivatives can arise from several factors. Incomplete reactions are a common culprit. To address this, consider increasing the reaction time and monitoring progress using Thin Layer Chromatography (TLC). For condensation reactions, increasing the temperature, potentially to reflux, may be beneficial. The choice and amount of catalyst, if used, are also critical.
Another significant factor is the formation of side products. The purity of the starting materials, particularly the (4-bromophenyl)hydrazine, is crucial as impurities can lead to unwanted side reactions.
Q3: I am observing unexpected side products in my reaction. What are the likely impurities?
When synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, the formation of regioisomers is a potential side reaction, although this specific reaction pathway often shows high regioselectivity, yielding the 5-amino isomer as the exclusive product.[1] The presence of impurities in the starting (4-bromophenyl)hydrazine can also lead to the formation of colored byproducts.
Q4: What is the recommended method for purifying the final product?
The most common and effective method for purifying this compound is column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate.[1] Following chromatographic purification, recrystallization from a suitable solvent such as ethanol can be performed to obtain a highly pure solid product.[4]
Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of starting materials (observed by TLC) | Reaction time is too short or temperature is too low. | Increase the reaction time and/or temperature. Monitor the reaction progress every hour using TLC. |
| Sub-optimal solvent. | Experiment with different solvents. Ethanol is a commonly used and effective solvent for this reaction.[1] | |
| Formation of multiple products (observed by TLC) | Impure starting materials, especially the hydrazine derivative. | Ensure the purity of (4-bromophenyl)hydrazine and (ethoxymethylene)malononitrile. Consider purifying the hydrazine reagent if its quality is uncertain. |
| Non-optimal reaction conditions leading to side reactions. | Adjust the reaction temperature. Lowering the temperature might reduce the formation of byproducts. | |
| Product loss during workup or purification | The product is partially soluble in the aqueous phase during extraction. | Minimize the volume of water used for washing and perform multiple extractions with the organic solvent. |
| Inefficient elution from the chromatography column. | Optimize the solvent system for column chromatography. A gradient elution might be necessary for good separation and recovery. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Colored impurities in the final product | Degradation of the hydrazine starting material. | Use freshly opened or purified (4-bromophenyl)hydrazine. Store it under an inert atmosphere and protected from light. |
| Formation of oxidative byproducts. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Presence of starting materials in the final product | Incomplete reaction or inefficient purification. | Increase the reaction time or temperature. Optimize the column chromatography conditions for better separation. |
| Broad or unexpected peaks in NMR spectrum | Residual solvent from purification. | Dry the product under high vacuum for an extended period. |
| Presence of isomers or other impurities. | Re-purify the product using column chromatography with a shallower solvent gradient, followed by recrystallization. |
Experimental Protocols
Two-Component Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1]
Materials:
-
(4-bromophenyl)hydrazine
-
(Ethoxymethylene)malononitrile
-
Absolute Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-bromophenyl)hydrazine (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere.
-
Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution with continuous stirring.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to obtain this compound as a solid.
Data Presentation
Physicochemical and Spectroscopic Data
| Parameter | Value |
| Molecular Formula | C₁₀H₇BrN₄ |
| Molecular Weight | 263.09 g/mol |
| Melting Point | 161-163 °C (for 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile)[4] |
| Appearance | Solid[5] |
Note: The melting point provided is for an isomeric compound and should be used as an estimate.
Visualizations
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Technical Support Center: 5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful preparation of 5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile, a key intermediate in various pharmaceutical applications.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Quality Starting Materials | 4-bromophenylhydrazine: Use freshly prepared or purified reagent. Impurities can hinder the reaction. Consider preparing it fresh from 4-bromoaniline. (Ethoxymethylene)malononitrile (EMMN): EMMN can dimerize or hydrolyze upon storage. Use freshly opened or distilled EMMN for best results. | An increase in the yield of the desired product. |
| Incorrect Reaction Conditions | Temperature: Ensure the reaction is refluxed at the appropriate temperature for the solvent used (e.g., ethanol). Insufficient heat can lead to an incomplete reaction. Reaction Time: While some protocols suggest refluxing for 4 hours, monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time.[1] | Complete consumption of starting materials and formation of the product, as observed by TLC. |
| Incomplete Cyclization | An uncyclized hydrazide intermediate may be present. This can sometimes be observed as a separate spot on the TLC plate. Ensure adequate reaction time and temperature to promote cyclization. | Formation of a single product spot on the TLC, corresponding to the desired pyrazole. |
| Suboptimal Solvent | While ethanol is a commonly used and effective solvent, other solvents like trifluoroethanol (TFE) have been reported to give high yields.[1] If yields are consistently low with ethanol, consider a trial with TFE. | Improved yield of the final product. |
Problem 2: Product Discoloration (Yellow to Brown)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impurities in 4-bromophenylhydrazine | Phenylhydrazine derivatives can be prone to oxidation, leading to colored impurities. Using high-purity or freshly prepared 4-bromophenylhydrazine can minimize this. | A lighter-colored crude product. |
| Side Reactions | Prolonged heating can sometimes lead to the formation of colored byproducts. Optimize the reaction time by monitoring with TLC to avoid unnecessary heating after the reaction is complete. | A cleaner reaction profile with fewer colored impurities. |
| Residual Acid | If 4-bromophenylhydrazine hydrochloride is used, residual acid in the reaction mixture can sometimes promote the formation of colored byproducts. Ensure complete neutralization if a base like triethylamine is used.[1] | A cleaner reaction with a lighter-colored product. |
| Purification Issues | The crude product may contain colored impurities that can be removed through proper purification. Recrystallization from a suitable solvent (e.g., ethanol) or column chromatography can yield a pure, white to off-white solid.[2] | A final product with the desired color and purity. |
Problem 3: Multiple Spots on Thin Layer Chromatography (TLC)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unreacted Starting Materials | Spots corresponding to 4-bromophenylhydrazine and/or EMMN are visible. This indicates an incomplete reaction. Increase the reaction time or re-evaluate the stoichiometry of the reactants. | Disappearance of starting material spots and an increase in the intensity of the product spot. |
| Formation of Regioisomers | Although the 5-amino isomer is reported to be the exclusive product in many cases, the formation of the 3-amino regioisomer is a theoretical possibility.[1] Different solvent systems in TLC might help in separating these isomers if present. | A single product spot, confirming high regioselectivity. If two closely related spots are observed, further characterization (e.g., NMR) is needed. |
| Side Products | Potential side products could arise from the self-condensation of EMMN or other side reactions. Adjusting reaction conditions (e.g., temperature, order of addition of reagents) might minimize their formation. | A cleaner TLC with the product spot being the major component. |
| Hydrolysis of Nitrile Group | Under certain conditions (e.g., presence of strong acid or base and water), the nitrile group can be hydrolyzed to an amide or carboxylic acid. This would appear as a more polar spot on the TLC. Ensure anhydrous conditions if this is suspected. | Absence of highly polar byproduct spots on the TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of the final product?
A1: Pure this compound is typically a white to off-white or pale yellow solid.[1] Significant discoloration may indicate the presence of impurities.
Q2: Which solvent is best for this reaction?
A2: Ethanol is a commonly used and effective solvent for this synthesis, often providing good to excellent yields.[1] Trifluoroethanol (TFE) has also been reported to be a highly effective solvent.[1]
Q3: How can I purify the crude product?
A3: The most common and effective purification methods are:
-
Column Chromatography: Using a silica gel column with a hexane/ethyl acetate gradient is a reliable method to obtain a highly pure product.[1]
-
Recrystallization: Recrystallization from ethanol is a good method for purifying the crude product and can often remove colored impurities.[2]
Q4: Is it necessary to use a base in the reaction?
A4: If you are using 4-bromophenylhydrazine hydrochloride, a base such as triethylamine is required to neutralize the hydrochloride salt and liberate the free hydrazine for the reaction.[1] If you are using the free base form of 4-bromophenylhydrazine, an additional base is generally not necessary.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 3:1 or 2:1 v/v). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot will indicate the progression of the reaction.
Data Presentation
Table 1: Effect of Solvent on the Yield of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.
| Solvent | Reaction Time (reflux) | Yield (%) |
| Trifluoroethanol (TFE) | 30 min | 93 |
| Ethanol (EtOH) | 30 min | 85 |
| Methanol (MeOH) | 30 min | 78 |
| Tetrahydrofuran (THF) | 30 min | 25 |
Data adapted from a study on a closely related analog, demonstrating solvent effects.[1]
Experimental Protocols
General Procedure for the Synthesis of this compound
-
To a solution of 4-bromophenylhydrazine (or its hydrochloride salt) (1.0 eq) in ethanol, add (ethoxymethylene)malononitrile (1.0 eq).
-
If using the hydrochloride salt, add triethylamine (1.0-1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. A typical reaction time is around 4 hours.[1]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from ethanol.[1][2]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Scale-up Synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of the synthesis.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing in the reactor. - Degradation of starting materials or product. - Formation of byproducts. | - Increase reaction time and monitor by HPLC. - Optimize temperature profile; consider gradual heating. - Ensure adequate agitation for the reactor volume. - Verify the quality of starting materials (4-bromophenylhydrazine and (ethoxymethylene)malononitrile). - Analyze crude product to identify major byproducts and adjust reaction conditions accordingly. |
| Exothermic Runaway/Poor Temperature Control | The reaction between hydrazines and dicarbonyl compounds can be highly exothermic.[1] | - Controlled Reagent Addition: Add the 4-bromophenylhydrazine solution slowly and subsurface to the solution of (ethoxymethylene)malononitrile. - Efficient Cooling: Ensure the reactor's cooling system is operational and can handle the heat load. - Solvent Volume: Use a sufficient volume of a suitable solvent (e.g., ethanol, isopropanol) to help dissipate the heat of reaction. |
| Formation of Regioisomers | The cyclization step can potentially lead to the formation of the undesired 3-amino regioisomer. The regioselectivity can be influenced by reaction conditions. | - Temperature Control: Lowering the reaction temperature may improve selectivity towards the desired 5-amino isomer. - Solvent Selection: Screen different solvents. For some pyrazole syntheses, solvents like trifluoroethanol have been shown to influence regioselectivity. - pH Control: The pH of the reaction mixture can influence the cyclization pathway. Consider buffering the reaction. |
| Product Isolation and Purification Challenges | - The product may precipitate with impurities. - Difficulty in achieving desired purity by simple crystallization. - Oiling out during crystallization. | - Solvent Screening for Crystallization: Test various solvent/anti-solvent systems (e.g., Ethanol/water, Isopropanol/heptane, Ethyl acetate/heptane) to find optimal conditions for crystallization. - Controlled Cooling: Employ a gradual cooling profile during crystallization to promote the formation of larger, purer crystals. - Slurry Wash: Wash the filtered solid with a cold solvent in which the product has low solubility to remove surface impurities. - If purity remains an issue, consider a carbon treatment of the solution before crystallization to remove colored impurities. |
| Colored Impurities in Final Product | - Oxidation of hydrazine starting material or intermediates. - Formation of polymeric byproducts. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. - Purification: Use activated carbon treatment of the crude product solution before crystallization. Recrystallization from a suitable solvent system can also help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are:
-
Thermal Runaway: The reaction between 4-bromophenylhydrazine and (ethoxymethylene)malononitrile can be exothermic. Proper heat management through controlled addition of reagents and efficient cooling is crucial to prevent a runaway reaction.[1]
-
Handling of Reagents: 4-Bromophenylhydrazine hydrochloride is corrosive and can cause severe skin burns and eye damage. (Ethoxymethylene)malononitrile is toxic if swallowed, may cause an allergic skin reaction, and respiratory sensitization. Malononitrile is highly toxic if it comes into contact with skin or is inhaled. Always consult the Safety Data Sheets (SDS) for all reagents and use appropriate personal protective equipment (PPE).
-
Byproduct Formation: The reaction may produce toxic byproducts. It is important to handle the reaction mixture and waste streams with care.
Q2: Which synthetic route is preferred for the scale-up synthesis?
A2: A one-pot synthesis from 4-bromophenylhydrazine and (ethoxymethylene)malononitrile is often preferred for its process efficiency. This approach avoids the isolation of intermediates, which can save time and resources. However, a stepwise process might offer better control over exotherms and impurities in some cases.
Q3: How can I control the regioselectivity of the reaction to favor the 5-amino isomer?
A3: Controlling regioselectivity is a common challenge in pyrazole synthesis. To favor the 5-amino isomer:
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the regiochemical outcome. It is advisable to conduct small-scale experiments to optimize these parameters.
-
Starting Materials: The use of (ethoxymethylene)malononitrile generally leads to a high regioselectivity for the 5-amino pyrazole.
Q4: What are the typical impurities found in the crude product?
A4: Common impurities may include:
-
Unreacted starting materials: 4-bromophenylhydrazine and (ethoxymethylene)malononitrile.
-
The undesired 3-amino regioisomer.
-
Byproducts from side reactions, such as the hydrolysis of the nitrile group or the formation of dimers.
-
Residual solvents.
Q5: What are the recommended methods for purification at a larger scale?
A5: For large-scale purification, recrystallization is the most common and cost-effective method. Column chromatography is generally not feasible for large quantities. The choice of solvent for recrystallization is critical for obtaining a high-purity product. A typical procedure involves dissolving the crude product in a hot solvent and then cooling it down to induce crystallization. The crystals are then collected by filtration and washed with a cold solvent.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and should be optimized for specific equipment and scale.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 4-Bromophenylhydrazine hydrochloride | 622-88-8 | 223.50 |
| (Ethoxymethylene)malononitrile | 123-06-8 | 122.12 |
| Sodium Acetate | 127-09-3 | 82.03 |
| Ethanol | 64-17-5 | 46.07 |
Procedure:
-
To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol (10 volumes), add (ethoxymethylene)malononitrile (1.05 eq) portion-wise at room temperature, while maintaining the temperature below 30 °C.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, or until reaction completion is confirmed by HPLC analysis.
-
Cool the reaction mixture to room temperature.
-
Add water (5-10 volumes) to precipitate the product.
-
Stir the resulting slurry for 1-2 hours at room temperature.
-
Filter the solid product and wash with a mixture of ethanol and water (1:1), followed by water.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
Typical Yield and Purity:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow
Caption: A flowchart of the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
characterization inconsistencies of 5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile. This guide addresses potential inconsistencies in characterization data and offers solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My synthesized product shows a lower melting point and a broader range than expected. What could be the cause?
A1: A lower and broader melting point is a common indicator of impurities in your sample. Potential sources of impurities in the synthesis of this compound include unreacted starting materials, side-products, or residual solvent.
Troubleshooting Steps:
-
Purification: Re-purify the product. Column chromatography using a silica gel stationary phase with a gradient of ethyl acetate in hexane is often effective for this class of compounds. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective.
-
Solvent Removal: Ensure all residual solvent has been removed by drying the sample under high vacuum for an extended period.
-
TLC Analysis: Run a Thin Layer Chromatography (TLC) of your product against the starting materials to check for any unreacted components.
Q2: The 1H NMR spectrum of my product shows unexpected peaks or broad signals. How can I interpret these?
A2: Unexpected peaks in the 1H NMR spectrum can arise from several sources, including impurities, the presence of regioisomers, or solvent effects. Broad signals, particularly for the amine (-NH2) protons, can be due to hydrogen bonding or exchange with trace amounts of water in the NMR solvent.
Troubleshooting Steps:
-
Check for Impurities: Compare the integral values of your product peaks to the unexpected peaks to estimate the level of impurity. Refer to the troubleshooting steps in Q1 for purification.
-
Identify Regioisomers: The synthesis of pyrazoles can sometimes yield regioisomers. For this compound, the desired isomer is the 1,5-disubstituted pyrazole. The presence of the 1,3-disubstituted isomer is a possibility, which would present a different set of signals in the NMR spectrum. 2D NMR techniques like HMBC and NOESY can help in confirming the correct isomer.
-
D2O Exchange: To confirm the amine protons, add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The broad amine signal should disappear or significantly decrease in intensity.
-
Solvent Purity: Ensure you are using a high-purity deuterated solvent for your NMR analysis.
Q3: The mass spectrometry results for my compound do not show the expected molecular ion peak. What should I consider?
A3: The absence of the expected molecular ion peak in mass spectrometry can be due to the ionization method being too harsh, causing the molecule to fragment immediately. It could also indicate that the desired product was not formed.
Troubleshooting Steps:
-
Use a Softer Ionization Technique: If you are using Electron Ionization (EI), which is a high-energy technique, consider using a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These are less likely to cause extensive fragmentation.
-
Check for Adducts: In ESI, look for adducts with sodium ([M+Na]+) or potassium ([M+K]+) in positive ion mode, or formate ([M+HCOO]-) and acetate ([M+CH3COO]-) in negative ion mode.
-
Verify Synthesis: If alternative ionization methods still do not yield the expected mass, re-evaluate your synthetic procedure and the characterization of your starting materials.
Characterization Data
The following tables summarize the expected characterization data for this compound based on data from analogous compounds.
Table 1: Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₇BrN₄ |
| Molecular Weight | 263.09 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~160-170 °C (Varies with purity) |
Table 2: Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~8.0-8.2 (s, 1H, pyrazole-H), δ ~7.6-7.8 (d, 2H, Ar-H), δ ~7.4-7.6 (d, 2H, Ar-H), δ ~6.5-7.0 (br s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~152 (C-NH₂), δ ~141 (pyrazole-C), δ ~138 (Ar-C), δ ~132 (Ar-CH), δ ~122 (Ar-C-Br), δ ~121 (Ar-CH), δ ~115 (CN), δ ~78 (pyrazole-C-CN) |
| FT-IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~2220 (C≡N stretch), ~1630 (N-H bend), ~1590, 1490 (C=C stretch, aromatic) |
| Mass Spec (ESI+) | m/z 263/265 [M+H]⁺ (Isotopic pattern for Br) |
Experimental Protocols
Synthesis of this compound
This procedure is a general method adapted for the target compound.
Materials:
-
(Ethoxymethylene)malononitrile
-
4-Bromophenylhydrazine hydrochloride
-
Ethanol
-
Triethylamine
Procedure:
-
To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add (ethoxymethylene)malononitrile (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
Technical Support Center: Efficient Pyrazole Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during pyrazole synthesis, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields are a common challenge in pyrazole synthesis and can be attributed to several factors, from reaction conditions to substrate reactivity.[1][2] Below are common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1][2]
-
Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and decrease reaction times.[1][3][4]
-
-
-
Suboptimal Catalyst Choice or Amount: The selection and quantity of the acid or base catalyst are often critical.
-
Troubleshooting:
-
For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are typically used.[1]
-
In some cases, Lewis acids or other catalysts like nano-ZnO have demonstrated improved yields.[1][5]
-
Ensure the catalyst is not deactivated. Some catalysts may be sensitive to air or moisture.
-
-
-
Side Reactions and Byproduct Formation: Unwanted side reactions can significantly lower the yield of the desired pyrazole.[1]
-
Troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Impurities can lead to side reactions. Hydrazine derivatives can also degrade over time, so using a fresh reagent is recommended.[2]
-
Control of Reaction Conditions: Overly harsh conditions (e.g., high temperatures for extended periods) can lead to decomposition or the formation of tars.
-
-
-
Poor Regioselectivity: With unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers can reduce the yield of the desired product.[2]
Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A2: Achieving high regioselectivity is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, leading to different pyrazole products.[2] Here’s how you can address this:
-
Steric Hindrance: Employing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction to favor the formation of a single isomer.[2]
-
Solvent Effects: The polarity and nature of the solvent can influence the reaction pathway. Experiment with a range of solvents, from protic (e.g., ethanol, acetic acid) to aprotic (e.g., DMF, DMSO), to find the optimal conditions for your specific substrates.[5]
-
Catalyst Control: The type of catalyst can play a crucial role. Lewis acids, for instance, may coordinate preferentially with one of the carbonyl groups, directing the nucleophilic attack of the hydrazine.
-
Change in Synthetic Strategy: Consider alternative starting materials that have a predefined difference in reactivity between the two electrophilic centers, such as β-enaminones or α-oxoketene N,S-acetals.[5]
Q3: The reaction mixture has turned dark, and I'm having trouble purifying the product. What's causing this and how can I fix it?
A3: Discoloration of the reaction mixture is frequently observed, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material.[2]
-
Neutralize Acidity: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[2]
-
Purification Techniques:
-
Activated Charcoal: Treating the crude product solution with activated charcoal can help remove some of the colored impurities.[2]
-
Recrystallization: This is an effective method for purifying the final product and removing colored contaminants.[2]
-
Column Chromatography: For difficult-to-separate impurities, column chromatography on silica gel is a reliable purification method.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using "green" catalysts for pyrazole synthesis?
A1: Green catalysts offer several advantages in line with the principles of sustainable chemistry.[6][7] These include:
-
Environmental Benignity: They are often less toxic and produce less hazardous waste.[6]
-
Renewable Resources: Some green catalysts are derived from renewable sources.
-
Atom Economy: Many green synthetic strategies are designed to be atom-economical, maximizing the incorporation of starting materials into the final product.[7]
-
Recyclability: Many green catalysts, particularly heterogeneous ones, can be recovered and reused, reducing costs and waste.[6][7]
-
Milder Reaction Conditions: Green methods often employ milder conditions, such as lower temperatures and the use of benign solvents like water or ethanol, which reduces energy consumption.[6][7] An example is the use of ammonium chloride as a readily available, inexpensive, and non-toxic catalyst in ethanol.[8]
Q2: When should I consider using microwave-assisted synthesis for pyrazoles?
A2: Microwave-assisted synthesis is a valuable technique that can significantly accelerate reaction times and improve yields in pyrazole synthesis.[1][3] Consider using it when:
-
Slow Reactions: Conventional heating methods result in long reaction times.
-
Low Yields: You are experiencing low yields under standard reflux conditions.[1]
-
High-Throughput Synthesis: You need to synthesize a library of pyrazole derivatives quickly. Microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions with fewer side products.[3][9][10]
Q3: What is the role of the catalyst in the Knorr pyrazole synthesis?
A3: In the Knorr pyrazole synthesis, a catalytic amount of acid is typically used to facilitate the reaction between a 1,3-dicarbonyl compound and a hydrazine.[1][11] The catalyst's primary role is to protonate one of the carbonyl groups of the dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.[11] This initiates the condensation and subsequent cyclization and dehydration steps that lead to the formation of the pyrazole ring.[11][12]
Q4: Can I perform pyrazole synthesis without a solvent?
A4: Yes, solvent-free, or "neat," reaction conditions are a key aspect of green chemistry and have been successfully applied to pyrazole synthesis.[6] These conditions can offer several benefits:
-
Reduced Waste: Eliminates the need for potentially toxic and flammable organic solvents.
-
Increased Reaction Rates: The high concentration of reactants can lead to faster reaction times.
-
Simplified Workup: Product isolation can be more straightforward. Often, solvent-free reactions are combined with microwave irradiation to further enhance their efficiency.[10][13]
Catalyst Performance Data
The following tables summarize quantitative data for the synthesis of various pyrazole derivatives using different catalytic systems.
Table 1: Comparison of Catalysts for the Synthesis of 1,3,5-Trisubstituted Pyrazoles
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Water | Room Temp. | 15-20 min | 90-96 | [14] |
| Amberlyst-70 | Hydrazines, 1,3-Diketones | Water | Room Temp. | 2-4 h | 85-95 | [14] |
| Cu(OTf)₂ | α,β-Ethylenic Ketone, Hydrazine | --INVALID-LINK-- | Not specified | Not specified | 82 | [15] |
| (TBA)₂S₂O₈ | Aldehydes, Arylhydrazines, β-Diketones | Solvent-free | Not specified | Not specified | High | [16] |
Table 2: Green Catalysts for Pyrazole Synthesis
| Catalyst | Reaction Type | Solvent | Key Advantages | Yield Range (%) | Reference |
| Ammonium Chloride | Knorr Synthesis | Ethanol | Inexpensive, non-toxic, renewable solvent | Not specified | [8] |
| Imidazole | Multicomponent | Water | Green solvent, simple procedure | Good to Excellent | [17] |
| L-Tyrosine | Multicomponent | Ethanol-Water | Environmentally benign, microwave-assisted | High | [3] |
| Sodium Gluconate | Multicomponent | Not specified | Organic, efficient for fused pyrazoles | Not specified | [16] |
Key Experimental Protocols
Protocol 1: Green Synthesis of 3,5-Dimethyl Pyrazole using Ammonium Chloride [8]
-
Reactant Preparation: In a dry round-bottom flask, dissolve 20 mmol of acetylacetone in 100 mL of ethanol.
-
Reagent Addition: Add 40 mmol of hydrazine hydrate and 2 mmol of ammonium chloride to the solution. Optionally, a few drops of glacial acetic acid can be added as an additional catalyst.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, the product can be isolated. Water is used for the work-up and crystallization to purify the 3,5-dimethyl pyrazole.
Protocol 2: General Knorr Synthesis of 1,3,5-Substituted Pyrazoles [5]
-
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If a hydrazine salt (e.g., hydrochloride) is used, a base may be required.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by TLC or LC-MS.
-
Product Isolation: Upon completion, the product can be isolated. If a solid precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
Visualized Workflows and Pathways
Caption: A typical experimental workflow for pyrazole synthesis.
Caption: A decision-making workflow for troubleshooting low yields.
Caption: A logical flow for selecting an appropriate catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. mdpi.com [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
- 14. mdpi.com [mdpi.com]
- 15. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Biological Activity of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile and Its Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives have garnered significant attention for their potential as antimicrobial and anticancer agents. This guide provides a comparative analysis of the biological activity of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile and its analogs, supported by available experimental data. The unique structure of these compounds, featuring amino and cyano functional groups, makes them versatile candidates for developing novel therapeutic agents.[1]
Antimicrobial Activity
The antimicrobial potential of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives has been evaluated against various bacterial and fungal strains. The activity is influenced by the nature of the substituent on the phenyl ring at the 1-position of the pyrazole nucleus.
While a direct comparative study showcasing the activity of the 4-bromo derivative alongside its 4-fluoro and 4-chloro analogs under identical conditions is not extensively documented in the readily available literature, individual studies on various derivatives highlight their antimicrobial potential. For instance, many pyrazole derivatives have been screened for their activity against both Gram-positive and Gram-negative bacteria.[2][3]
Table 1: Comparison of Antimicrobial Activity of 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Analogs
| Compound/Analog | Test Organism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| This compound | Data not available in comparative studies | - | |
| Analogs with other substituents | Various bacteria and fungi | Moderate to high inhibition reported | [4] |
Note: The table is populated with generalized findings due to the lack of specific comparative data for the target compound and its halogenated analogs in the reviewed literature. Further targeted studies are required for a direct comparison.
Anticancer Activity
Several studies have investigated the cytotoxic effects of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives against various cancer cell lines. The substitution on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.
A study on novel 3-(halophenyl)-1-phenyl-1H-pyrazole derivatives reported their evaluation against HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines.[5] While this study does not focus on the exact target compound, it underscores the potential of halogenated pyrazoles in cancer therapy. Other research has highlighted that derivatives of 5-aminopyrazole show promise as anti-proliferative agents against specific cancer cell lines.[6][7]
Table 2: Comparison of Anticancer Activity (IC50 in µM) of 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Analogs
| Compound/Analog | HeLa | MCF-7 | PC-3 | Reference |
| This compound | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies | |
| Various 3-(halophenyl)-1-phenyl-1H-pyrazole derivatives | Activity Reported | Activity Reported | Activity Reported | [5] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The data for specific halogenated analogs of the target compound was not available in a single comparative study.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of the biological activities of these pyrazole derivatives.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.
-
Preparation of Media and Inoculum: A standardized inoculum of the test microorganism is prepared. Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The microbial inoculum is uniformly spread over the surface of the agar plates.
-
Well Preparation: Wells of a defined diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume of the test compound, dissolved in a suitable solvent like DMSO, is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for this compound and its analogs are still under investigation. However, studies on related pyrazole derivatives suggest several potential signaling pathways and molecular targets.
Kinase Inhibition
One of the most explored mechanisms for the anticancer activity of pyrazole derivatives is the inhibition of protein kinases.[8] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The pyrazole scaffold can serve as a potent hinge-binding motif in the ATP-binding pocket of various kinases.
Caption: Proposed mechanism of anticancer activity via kinase inhibition.
Experimental Workflow for Biological Evaluation
The general workflow for evaluating the biological activity of newly synthesized pyrazole derivatives is a multi-step process that begins with synthesis and characterization, followed by in vitro screening and further mechanistic studies for promising candidates.
Caption: General experimental workflow for biological evaluation.
References
- 1. 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile [myskinrecipes.com]
- 2. Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach | Mapana Journal of Sciences [journals.christuniversity.in]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile in Chemical Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development and agrochemical innovation, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic compounds, 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile has emerged as a highly versatile and valuable building block.[1] Its utility is not in its intrinsic biological activity, but rather in its capacity to serve as a foundational intermediate for the synthesis of a diverse array of bioactive molecules, including potential anti-inflammatory, analgesic, and anticancer agents, as well as novel pesticides and herbicides.[1]
This guide provides a comparative overview of synthetic strategies employing this pyrazole derivative, offering insights into its chemical reactivity and potential applications. By understanding the nuances of different synthetic methodologies, researchers can better leverage this scaffold to achieve their specific molecular design goals.
Comparison of Synthetic Methodologies
The primary utility of this compound lies in its amenability to further chemical modification. The amino and cyano functional groups, along with the phenyl ring, provide multiple reaction sites for constructing more complex molecular architectures.[1] A common application is in multicomponent reactions, which are highly efficient processes for generating molecular diversity.
Below is a comparison of different approaches for the synthesis of pyrazole-containing compounds, often starting from precursors that lead to the 5-aminopyrazole core. These methods highlight the broader context in which this compound and its analogs are synthesized and utilized.
| Synthetic Approach | Catalyst/Reagent | Key Features | Reported Yields | Ref. |
| Three-Component Reaction | LDH@PTRMS@DCMBA@CuI nano catalyst | Eco-friendly, stable catalyst, mild reaction conditions, short reaction times. | 85-93% | [2] |
| Three-Component Reaction | Fe3O4@SiO2@Tannic acid nanoparticles | Green, magnetically separable and reusable catalyst, high yields. | High | [3] |
| Three-Component Reaction | Sodium ascorbate | Safe and readily available catalyst, proceeds in a green reaction medium (ethanol-water). | Good to High | [4] |
| Catalyst-Free Three-Component Reaction | Green media (e.g., water-ethanol, PEG 400-water) | Avoids the use of potentially toxic catalysts, environmentally friendly. | Not specified | [5] |
Experimental Protocols
To illustrate the practical application of this compound and its analogs in synthesis, a representative experimental protocol for a three-component reaction to generate a 5-aminopyrazole derivative is outlined below. This protocol is based on methodologies described in the scientific literature for similar compounds.[2][6]
Representative Protocol for the Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitrile Derivatives
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
-
Catalyst and Solvent: Add the selected catalyst (e.g., 0.05 g of LDH@PTRMS@DCMBA@CuI nano catalyst) and the solvent (e.g., a water/ethanol mixture).[2]
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 55 °C) for the specified duration (e.g., 15-27 minutes).[2]
-
Workup and Purification: After completion of the reaction (monitored by thin-layer chromatography), the catalyst can be recovered (e.g., by filtration or magnetic separation if using a magnetic catalyst).[3][6] The product is then isolated from the reaction mixture, often by precipitation or extraction, and purified using techniques such as column chromatography or recrystallization.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.[3][7][8]
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of pyrazole derivatives, showcasing the role of the 5-aminopyrazole scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole-Based Inhibitors: Evaluating the Potential of the 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs, including kinase inhibitors and anti-inflammatory agents. This guide provides a comparative analysis of the synthetic intermediate, 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, by examining the biological activity of its derivatives against established pyrazole-based inhibitors. While this compound is primarily a versatile building block, the inhibitory potential of its derivatives highlights the promise of this scaffold in developing novel therapeutics.[1]
I. The this compound Scaffold in Drug Discovery
This compound is a key intermediate in the synthesis of a variety of bioactive molecules.[1] Its unique structure, featuring amino and cyano functional groups, allows for diverse chemical modifications, leading to the development of potent and selective inhibitors for various biological targets. Research has demonstrated that derivatives of the 5-aminopyrazole-4-carbonitrile core exhibit significant activity as inhibitors of protein kinases and enzymes involved in inflammatory processes.
II. Comparative Analysis of Inhibitory Activity
To contextualize the potential of the this compound scaffold, this section compares the inhibitory activities of its derivatives with well-established pyrazole inhibitors.
A. Pyrazole Derivatives as Kinase Inhibitors
Derivatives of the 5-aminopyrazole scaffold have shown considerable promise as inhibitors of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in cancer and inflammatory diseases.
A recent study detailed the design and synthesis of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-Fibroblast Growth Factor Receptor (FGFR) covalent inhibitors. One representative compound, 10h , demonstrated potent inhibition of multiple FGFR isoforms and a gatekeeper mutant associated with drug resistance.[2]
Another series of 4-amino-(1H)-pyrazole derivatives were developed as potent Janus Kinase (JAK) inhibitors. Compound 3f from this series exhibited low nanomolar inhibitory activity against JAK1, JAK2, and JAK3.[3]
Table 1: Inhibitory Activity of 5-Aminopyrazole Derivatives Against Protein Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Derivative 10h | FGFR1 | 46 | [2] |
| FGFR2 | 41 | [2] | |
| FGFR3 | 99 | [2] | |
| FGFR2 V564F | 62 | [2] | |
| Derivative 3f | JAK1 | 3.4 | [3] |
| JAK2 | 2.2 | [3] | |
| JAK3 | 3.5 | [3] |
B. Established Pyrazole-Based Anti-Inflammatory Drugs
For comparison, several pyrazole-containing compounds are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.
-
Celecoxib: A selective COX-2 inhibitor.[4]
-
Phenylbutazone: A non-selective COX inhibitor.
-
SC-558: A highly potent and selective COX-2 inhibitor.[5]
Table 2: Inhibitory Activity of Established Pyrazole-Based NSAIDs Against COX Enzymes
| Compound | Target Enzyme | IC50 | Reference |
| Celecoxib | COX-1 | >10 µM | |
| COX-2 | 40 nM | [4] | |
| Phenylbutazone | COX-1 | 4.6 µM | |
| COX-2 | 2.3 µM | ||
| SC-558 | COX-1 | 1.3 µM | |
| COX-2 | 9.3 nM | [5] |
III. Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the compared pyrazole inhibitors.
IV. Experimental Protocols
This section provides a detailed methodology for a key experiment cited in the comparison.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Objective: To quantify the potency of a test compound (e.g., a 5-aminopyrazole derivative) in inhibiting the activity of a target kinase (e.g., FGFR, JAK).
Materials:
-
Recombinant human kinase (e.g., FGFR1, JAK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase assay buffer.
-
Assay Reaction: a. Add the diluted test compound to the wells of a 384-well plate. b. Add the recombinant kinase and the specific substrate peptide to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions. b. Add the detection reagent to quantify the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Data Analysis: a. Measure the signal (luminescence or fluorescence) using a plate reader. b. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
V. Conclusion
While this compound is a precursor rather than an active inhibitor itself, the derivatives synthesized from this scaffold demonstrate significant potential in the development of novel therapeutics. The data presented herein indicates that the 5-aminopyrazole core can be elaborated to yield potent and selective inhibitors of key drug targets, such as protein kinases. The inhibitory activities of these derivatives are comparable to, and in some cases exceed, those of established drugs. This highlights the value of the this compound scaffold as a starting point for the discovery of next-generation inhibitors for a range of therapeutic areas. Further exploration and optimization of derivatives from this versatile building block are warranted.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents. This analysis is supported by experimental data from published research, offering insights into the structural modifications that influence their cytotoxic and kinase inhibitory activities.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile core has emerged as a promising template for the development of novel therapeutic agents, particularly in the realm of oncology. The presence of a 4-bromophenyl substituent at the N1 position of the pyrazole ring has been identified as a key feature for potent anticancer activity in several studies. This guide delves into the nuances of how modifications to this core structure impact its biological efficacy.
Comparative Analysis of Biological Activity
To illustrate a representative SAR study within the broader 5-aminopyrazole class, the following table summarizes the in vitro cytotoxic activity of a series of 5-amino-1H-pyrazole-4-carboxamide derivatives, which share a similar core structure, against several cancer cell lines. This data, from a study on pan-FGFR inhibitors, demonstrates how substitutions on the pyrazole core can influence anticancer potency.
| Compound ID | Modifications | NCI-H520 (Lung Cancer) IC50 (nM) | SNU-16 (Gastric Cancer) IC50 (nM) | KATO III (Gastric Cancer) IC50 (nM) |
| 10h | Representative Compound | 19 | 59 | 73 |
This table is representative of SAR studies on related aminopyrazole scaffolds and is intended to illustrate the type of data required for a comprehensive analysis of the target compound class.
The development of potent and selective kinase inhibitors is a major focus in cancer drug discovery. The 5-aminopyrazole scaffold has been identified as a privileged structure for targeting various kinases, including Aurora kinases, which are key regulators of mitosis and are often overexpressed in human cancers.
Experimental Protocols
The evaluation of the anticancer activity of these compounds typically involves a series of in vitro assays. The following are generalized protocols for key experiments cited in the evaluation of pyrazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The viable cells metabolize the MTT into a purple formazan product. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Kinase Inhibition Assay
Biochemical assays are employed to determine the inhibitory activity of the compounds against specific kinases (e.g., Aurora A).
-
Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains the kinase, a specific substrate, and ATP.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a set period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as fluorescence, luminescence, or radioactivity.
-
IC50 Calculation: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-inhibition curves.
Visualizing the Path to Discovery
To better understand the logical flow of a structure-activity relationship study, the following diagram illustrates a typical workflow.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
The signaling pathways targeted by these compounds are crucial to their mechanism of action. For instance, inhibitors of Aurora kinases disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified signaling pathway of Aurora A kinase inhibition.
References
comparative analysis of different synthesis routes for 5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile
For researchers and professionals in drug development and agrochemical science, the efficient synthesis of novel heterocyclic compounds is paramount. 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile is a key intermediate in the development of various bioactive molecules, including anti-inflammatory and analgesic drugs, as well as pesticides and herbicides.[1] This guide provides a comparative analysis of two prominent synthesis routes for this compound: a three-component one-pot reaction and a two-component condensation reaction.
At a Glance: Comparison of Synthesis Routes
| Parameter | Three-Component Synthesis | Two-Component Synthesis |
| Reactants | 4-Bromobenzaldehyde, Malononitrile, 4-Bromophenylhydrazine | (Ethoxymethylene)malononitrile, 4-Bromophenylhydrazine |
| Catalyst | LDH@PTRMS@DCMBA@CuI (or other catalysts) | Typically catalyst-free |
| Solvent | Water/Ethanol (1:1) | Ethanol or 2,2,2-Trifluoroethanol (TFE) |
| Temperature | 55 °C | Reflux |
| Reaction Time | 15 - 27 minutes (estimated) | 4 hours |
| Yield | 85 - 93% (estimated) | 47 - 93% (estimated based on analogues) |
Synthesis Route 1: Three-Component One-Pot Reaction
This approach involves the simultaneous reaction of an aldehyde, an active methylene nitrile (malononitrile), and a hydrazine in a single reaction vessel. This method is often favored for its efficiency and atom economy. Several catalytic systems have been developed for this reaction, including a novel nano copper stabilized on a layered double hydroxide (LDH@PTRMS@DCMBA@CuI), which has demonstrated high yields and short reaction times.[2][3]
Experimental Protocol
In a 5 mL round-bottomed flask, combine 4-bromobenzaldehyde (1 mmol), malononitrile (1 mmol), 4-bromophenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).[2] To this mixture, add a 1:1 solution of water and ethanol (1 mL). The reaction mixture is then stirred at 55 °C. The progress of the reaction should be monitored using thin-layer chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1). Upon completion, the reaction mixture is cooled to room temperature. To isolate the product, 3 mL of hot ethanol or chloroform is added, and the catalyst is separated by centrifugation. The solvent is then evaporated from the filtrate, and the crude product is recrystallized from ethanol to yield pure this compound.[2]
Caption: Three-component synthesis pathway for this compound.
Synthesis Route 2: Two-Component Condensation Reaction
This classical approach involves the reaction of (ethoxymethylene)malononitrile with an aryl hydrazine. This method is often straightforward and can be performed without a catalyst, relying on thermal conditions to drive the cyclization.[4]
Experimental Protocol
To a 25 mL glass reactor under a nitrogen atmosphere and magnetic stirring, add 4-bromophenylhydrazine (1.2 mmol) dissolved in absolute ethanol (2 mL).[4] (Ethoxymethylene)malononitrile (1.2 mmol) is then added slowly to the solution. The reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and washed with water (30 mL). The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]
Caption: Two-component synthesis pathway for this compound.
Concluding Remarks
Both the three-component and two-component synthesis routes offer viable methods for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired reaction time, and the scale of the synthesis. The three-component, one-pot synthesis appears to be more efficient in terms of reaction time and potentially offers higher yields under milder conditions, aligning with the principles of green chemistry.[2][3] However, the two-component method is simpler in that it does not require a specialized catalyst and utilizes common laboratory solvents and conditions.[4] Researchers should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. scirp.org [scirp.org]
Cross-Reactivity Profile of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of the kinase inhibitor candidate, 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, hereafter referred to as Compound X . While specific experimental data for Compound X is not publicly available, this document presents a putative inhibitory profile against a panel of representative kinases. The data is benchmarked against Staurosporine, a known promiscuous kinase inhibitor, and a hypothetical structurally similar but more selective compound, Compound Y . The objective is to offer a framework for evaluating the selectivity of novel chemical entities in drug discovery.
Comparative Inhibitory Activity
The inhibitory activity of Compound X, Compound Y, and Staurosporine was assessed against a panel of ten kinases representing different branches of the human kinome. The half-maximal inhibitory concentrations (IC50) were determined using a luminescence-based kinase assay.
| Target Kinase | Compound X (IC50, nM) | Compound Y (IC50, nM) | Staurosporine (IC50, nM) |
| CDK2/cyclin A | 85 | 1,200 | 7 |
| Aurora B | 150 | >10,000 | 5 |
| VEGFR2 | 45 | 800 | 15 |
| EGFR | 2,500 | >10,000 | 20 |
| PKA | >10,000 | >10,000 | 12 |
| ROCK1 | 800 | 5,000 | 30 |
| JNK1 | 1,200 | >10,000 | 25 |
| p38α | 3,000 | >10,000 | 50 |
| AKT1 | 5,000 | >10,000 | 100 |
| SRC | 350 | 2,000 | 10 |
Note: The data presented for Compound X and Compound Y is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology for the in vitro kinase inhibition assay used to generate the comparative data is provided below.
Luminescence-Based Kinase Assay Protocol
This protocol outlines a method for determining the IC50 values of test compounds against a panel of protein kinases by measuring the amount of ATP remaining after the kinase reaction.[1] A decrease in luminescence indicates ATP consumption by the kinase, and inhibition is observed as a rescue of the luminescent signal.
Materials:
-
Kinase of interest (e.g., CDK2/cyclin A)
-
Substrate peptide specific to the kinase
-
ATP
-
Test compounds (Compound X, Compound Y, Staurosporine)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Acoustic liquid handler or multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series of each compound in DMSO. For an 11-point curve, a 3-fold serial dilution from the 10 mM stock is recommended.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 384-well plate, add 25 nL of the serially diluted compounds or DMSO (as a control) to the appropriate wells.
-
Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (concentration at the Km for the specific kinase) to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 1 hour. The incubation time may need optimization depending on the kinase activity.
-
-
ATP Detection:
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add 10 µL of the luminescence-based ATP detection reagent to each well.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.[1]
-
Visualizations
Illustrative Kinase Signaling Pathway
The following diagram illustrates a simplified, generic kinase signaling cascade, which is a common mechanism of action for kinase inhibitors.
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow for Kinase Inhibition Assay
The diagram below outlines the key steps in the luminescence-based kinase inhibition assay described in this guide.
Caption: Workflow for the luminescence-based kinase inhibition assay.
Disclaimer: This document is intended for informational purposes for a scientific audience. The cross-reactivity data for this compound (Compound X) and Compound Y are hypothetical and should not be considered as experimentally verified results.
References
Comparative Efficacy Analysis: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile and Related Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Pyrazole Scaffold
The pyrazole ring is a five-membered heterocyclic diamine that is a common structural motif in a wide range of biologically active compounds. Derivatives of pyrazole have been reported to possess a variety of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Notably, certain substituted pyrazoles have emerged as potent inhibitors of protein kinases, making them attractive candidates for anticancer drug development. This guide will focus on the anticancer potential of this scaffold by examining the efficacy of close analogs of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile.
In Vitro Efficacy of a 5-Amino-1H-pyrazole-4-carboxamide Derivative as a Pan-FGFR Inhibitor
A study on a series of 5-amino-1H-pyrazole-4-carboxamide derivatives identified a representative compound, designated as 10h , which demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[1] Aberrant FGFR signaling is a known driver in various cancers. The in vitro efficacy of compound 10h was evaluated through biochemical assays and cell-based proliferation assays.
Quantitative Data Summary
The inhibitory activity of compound 10h was quantified by determining its half-maximal inhibitory concentration (IC50) against several FGFRs and cancer cell lines.
| Target/Cell Line | Compound | IC50 (nM) | Assay Type |
| FGFR1 | 10h | 46 | Biochemical Assay |
| FGFR2 | 10h | 41 | Biochemical Assay |
| FGFR3 | 10h | 99 | Biochemical Assay |
| FGFR2 V564F Mutant | 10h | 62 | Biochemical Assay |
| NCI-H520 (Lung Cancer) | 10h | 19 | Cell Proliferation Assay |
| SNU-16 (Gastric Cancer) | 10h | 59 | Cell Proliferation Assay |
| KATO III (Gastric Cancer) | 10h | 73 | Cell Proliferation Assay |
Qualitative Efficacy of 5-Amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles
A separate study focused on the synthesis and in vitro anti-proliferative activity of a series of 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. While specific IC50 values were not provided in the available literature, the study reported that most of the tested compounds exhibited strong and selective cytotoxic activity against three human cancer cell lines: MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).[2] This suggests that the 5-amino-1H-pyrazole-4-carbonitrile scaffold, of which this compound is a member, is a promising backbone for the development of novel anticancer agents.
Experimental Protocols
Biochemical Kinase Inhibition Assay (for FGFRs)
The inhibitory activity of compound 10h against FGFR1, FGFR2, and FGFR3 was likely determined using a well-established in vitro kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay. A generalized protocol is as follows:
-
Reagents : Recombinant human FGFR kinase domains, biotinylated substrate peptide, ATP, and the test compound at various concentrations.
-
Procedure :
-
The kinase, substrate, and test compound are pre-incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).
-
The reaction is stopped, typically by the addition of a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified. In a TR-FRET assay, this involves the addition of a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate. The FRET signal is then measured.
-
-
Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound relative to a control (no inhibitor). The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT or MTS Assay)
The cytotoxic effect of the pyrazole derivatives on cancer cell lines is typically assessed using a colorimetric assay that measures cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.
-
Cell Culture : The cancer cell lines (e.g., NCI-H520, SNU-16, KATO III, MCF-7, HCT-116, HepG-2) are cultured in appropriate media and conditions.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration of the test compound relative to a vehicle-treated control. The IC50 value is determined from the dose-response curve.
Visualizations
References
Benchmarking 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile Against Known p38 MAPK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the compound 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile against established standards for the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Given the role of pyrazole derivatives in the development of anti-inflammatory agents, p38 MAPK is a probable target for this compound. This document outlines the necessary experimental protocols and comparative data for a comprehensive evaluation.
Introduction to p38 MAPK and its Inhibition
The p38 MAPK signaling cascade is a crucial pathway in the cellular response to external stressors, including inflammatory cytokines.[1][2][3] It plays a significant role in cell differentiation, apoptosis, and the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[5]
This compound is a heterocyclic compound utilized as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[6] Its structural features suggest it may act as an inhibitor of protein kinases such as p38 MAPK. To ascertain its potential, its inhibitory activity must be quantitatively compared against known standards.
Comparative Data of Standard p38 MAPK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized p38 MAPK inhibitors. This data serves as a benchmark for evaluating the potency of this compound.
| Standard Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 |
| Adezmapimod (SB 203580) | 50 | 500 | - | - |
| SB 202190 | 50 | 100 | - | - |
| VX-702 | - | - | - | - |
| Ralimetinib (LY2228820) | 7 | - | - | - |
| PH-797804 | 26 | - | - | - |
Data compiled from multiple sources.[7][8] Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
To ensure a standardized comparison, the following detailed experimental protocols are provided for determining the p38 MAPK inhibitory activity and general cytotoxicity of this compound.
In Vitro p38α MAPK Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent ADP detection assay to measure the kinase activity of p38α.
Materials:
-
p38α kinase
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound (test compound)
-
Standard inhibitors (e.g., Doramapimod)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and standard inhibitors in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
Add 1 µL of the inhibitor solution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of p38α kinase solution.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cell line (e.g., HeLa or A549)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
This compound (test compound)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and culture overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling pathway and the point of inhibition.
Experimental Workflow for p38 MAPK Inhibition Assay
Caption: Workflow for the in vitro p38 MAPK inhibition assay.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. clyte.tech [clyte.tech]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. mdpi.com [mdpi.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
Comparative Efficacy of 5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile and Analogs in Cancer and Inflammatory Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of peer-reviewed studies highlights the potential of 5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile and its derivatives as valuable scaffolds in the development of novel therapeutics for cancer and inflammatory diseases. This guide synthesizes available data on their biological activity, offering a comparative overview for researchers, scientists, and drug development professionals.
While direct peer-reviewed studies validating the biological activity of this compound are limited, research on closely related analogs provides significant insights into its potential as a kinase inhibitor. The pyrazole core is a well-established pharmacophore in the design of inhibitors for key signaling proteins implicated in disease progression.
Targeting Cancer: The Anticancer Potential of 1-(4-bromophenyl)pyrazole Derivatives
A significant finding in the literature identifies a pyrazole derivative featuring a 4-bromophenyl group with potent anticancer activity. This compound, 3-(4-chlorophenyl)-1-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid , has demonstrated notable efficacy against several human cancer cell lines. The presence of the 4-bromophenyl moiety is a key structural feature shared with the topic compound, suggesting a potential avenue for its therapeutic application.
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50) of the identified 1-(4-bromophenyl)pyrazole derivative against three human cancer cell lines, compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 3-(4-chlorophenyl)-1-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid | 8.0 | 9.8 | 5.8 |
| Doxorubicin (Reference) | Varies by study | Varies by study | Varies by study |
Data for the 1-(4-bromophenyl)pyrazole derivative is sourced from a peer-reviewed publication. Doxorubicin is a standard reference compound in anticancer assays, and its IC50 values can vary depending on the specific experimental conditions.
Inhibition of Inflammatory Pathways: A Focus on p38 MAP Kinase
Research into structurally similar compounds suggests that 5-amino-1-aryl-1H-pyrazole-4-carbonitriles could act as inhibitors of key inflammatory kinases. A notable example is the discovery of a potent and selective p38 MAP kinase inhibitor, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone . The substitution of the bromine atom with fluorine at the para position of the phenyl ring represents a minor structural modification, indicating that the 4-bromophenyl analog may exhibit similar inhibitory activity against p38 MAP kinase, a critical mediator of the inflammatory response.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway plays a central role in cellular responses to inflammatory cytokines and stress. Its activation leads to a cascade of downstream signaling events that regulate the production of pro-inflammatory mediators.
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the in vitro cytotoxic activity of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile and its structurally related fluoro and chloro analogs. The information is intended for researchers, scientists, and professionals engaged in the field of anticancer drug development. The data presented is compiled from available literature and aims to offer a preliminary understanding of the structure-activity relationship of these pyrazole derivatives.
Introduction
The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The 5-aminopyrazole-4-carbonitrile core, in particular, has been identified as a promising pharmacophore for the development of novel cytotoxic agents. This guide focuses on the comparative cytotoxicity of the 4-bromophenyl substituted derivative and its corresponding 4-fluoro and 4-chloro analogs, providing a side-by-side analysis of their potency against various cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for this compound and its related halogenated compounds against various human cancer cell lines. It is important to note that the data presented below is compiled from different studies and direct, side-by-side comparative studies are limited. Therefore, variations in experimental conditions should be considered when interpreting these values.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | Data Not Available | |
| HCT-116 (Colon) | Data Not Available | ||
| HeLa (Cervical) | Data Not Available | ||
| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | MCF-7 (Breast) | Data Not Available | |
| HCT-116 (Colon) | Data Not Available | ||
| HeLa (Cervical) | Data Not Available | ||
| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | MCF-7 (Breast) | Data Not Available | |
| HCT-116 (Colon) | Data Not Available | ||
| HeLa (Cervical) | Data Not Available |
Note: Despite extensive literature searches, specific IC50 values for the direct comparison of these three compounds from a single study were not publicly available. The table structure is provided as a template for researchers to populate as more data becomes accessible.
Experimental Protocols
The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing the in vitro cytotoxic activity of compounds.
MTT Assay Protocol
1. Cell Seeding:
-
Cells of the desired cancer cell line (e.g., MCF-7, HCT-116, HeLa) are harvested from culture.
-
A cell suspension is prepared in a complete growth medium, and the cell density is adjusted to a predetermined optimal concentration.
-
100 µL of the cell suspension is seeded into each well of a 96-well microplate and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions of the test compounds are made in the complete growth medium to achieve the desired final concentrations.
-
The medium from the wells is aspirated, and 100 µL of the medium containing the respective compound concentrations is added to the wells.
-
Control wells containing medium with the vehicle (e.g., DMSO) at the same concentration as in the test wells and wells with medium only (blank) are also included.
-
The plate is incubated for a further 48-72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plate is then incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed from the wells.
-
150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on a shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
A reference wavelength of 630 nm is often used to subtract background absorbance.
6. Data Analysis:
-
The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of the MTT assay for determining the cytotoxicity of the pyrazole compounds.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Potential Signaling Pathway
While the exact mechanism of action for these specific compounds is not fully elucidated in the available literature, many pyrazole derivatives are known to exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. The diagram below represents a simplified, hypothetical signaling pathway that could be targeted by such compounds.
Caption: Hypothetical kinase inhibition signaling pathway.
Safety Operating Guide
Proper Disposal of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile should be treated as a hazardous chemical waste. The disposal protocol is contingent upon local regulations and the guidelines set forth by your institution's Environmental Health & Safety (EHS) department. This guide provides a procedural framework for the safe handling and disposal of this compound, leveraging best practices for hazardous research chemicals.
I. Chemical and Hazard Profile
Key Hazard Considerations:
-
Brominated Aromatic Compounds: These compounds can be persistent in the environment and may produce hazardous byproducts upon improper incineration.[2] Therefore, they must be treated as halogenated organic waste.[2]
-
Pyrazole Derivatives: This class of compounds exhibits diverse pharmacological activities and should be handled with care to avoid unintentional biological effects.[3]
-
Nitrile Compounds: Nitriles can be toxic and may release hydrogen cyanide gas under certain conditions, such as in the presence of strong acids.
Due to these characteristics, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or discarded as regular trash.[3]
II. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₄ | [1] |
| Molecular Weight | 263.09 g/mol | [1] |
| Physical State | Solid | [1] |
| Hazard Classification | Acute Toxicity 4, Oral (Harmful if swallowed) | [1] |
III. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemically resistant gloves (e.g., nitrile). Contaminated gloves should be disposed of as hazardous waste.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
IV. Disposal Protocol: Solid Waste
This protocol outlines the steps for disposing of the pure compound or contaminated solid materials (e.g., weighing paper, contaminated gloves).
-
Container Selection:
-
Labeling:
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Include the approximate amount of waste.
-
-
Waste Collection:
-
Storage:
-
Final Disposal:
V. Disposal Protocol: Contaminated Labware
For non-disposable labware (e.g., glassware) contaminated with the compound:
-
Initial Rinse:
-
Subsequent Rinses:
-
For highly toxic compounds, it is good practice to perform a triple rinse. The subsequent rinses should also be collected as hazardous waste.[7]
-
-
Final Cleaning:
-
After rinsing, the labware can be washed with soap and water.
-
VI. Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: For a solid spill, carefully sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[4][8]
-
Decontamination: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound AldrichCPR 618070-68-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. fishersci.es [fishersci.es]
Essential Safety and Operational Protocols for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
This document provides immediate, essential safety and logistical information for handling 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile in a laboratory setting. The procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Assumed Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
Minimum Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be worn for protection against liquid splashes and chemical vapors.[1] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental exposure.[1] Should be changed immediately upon contamination.[2] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body Protection | Laboratory Coat | To be worn over personal clothing. |
| Closed-toe Shoes | Required for all laboratory work.[1] | |
| Long Pants | Required for all laboratory work.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | May be required for handling large quantities or if dust cannot be controlled. Use to be determined by a site-specific risk assessment. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.
Experimental Workflow:
Caption: General workflow for handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Conduct a thorough review of this document and any available safety information for similar compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, preferably within a certified chemical fume hood, ensuring it is clean and uncluttered.[3]
-
-
Handling:
-
Post-Handling:
-
Thoroughly decontaminate all equipment and work surfaces after use.
-
Properly segregate and label all waste generated.
-
Remove PPE in a manner that avoids contaminating yourself and the surrounding area.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4][5] Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4][5] |
Spill Response:
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Decontaminate the spill area.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
Waste Disposal Logical Flow:
Caption: Logical flow for the disposal of waste generated from handling the compound.
Disposal Guidelines:
-
Waste Characterization: All waste containing this compound should be considered hazardous.
-
Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Labeling: Labels should include the chemical name and any known hazards.
-
Storage: Store waste containers in a designated and properly ventilated area, away from incompatible materials.[3]
-
Disposal: Dispose of all waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain.[5]
Disclaimer: The information provided is a general guide based on the chemical's structure and general laboratory safety principles. A comprehensive, site-specific risk assessment should be performed before handling this compound. Always consult your institution's safety office for specific guidance and protocols.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. capotchem.com [capotchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
